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  • Product: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone
  • CAS: 87581-58-6

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone: A Comprehensive Technical Guide

Executive Summary The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone (also referred to as N-phenacyl-3,5-dimethylpyrazole) is a highly versatile bidentate-capable ligand precursor and a pharmacologically acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone (also referred to as N-phenacyl-3,5-dimethylpyrazole) is a highly versatile bidentate-capable ligand precursor and a pharmacologically active scaffold. Its precise structural elucidation is a critical prerequisite for understanding its downstream utility in synthesizing cytotoxic silver complexes[1] and highly efficient ruthenium-based transfer hydrogenation catalysts[2].

As a Senior Application Scientist, I have designed this guide to provide a definitive, step-by-step methodology for the synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound. The protocols detailed herein are built on self-validating principles, ensuring that every stage of the structural determination yields high-fidelity, publication-ready data.

Synthesis and Crystallization Protocol

Causality & Rationale: To obtain diffraction-quality single crystals, the purity of the synthesized compound must strictly exceed 99%. Impurities disrupt the delicate supramolecular crystal lattice, leading to twinning, structural defects, or amorphous precipitation.

Step-by-Step Methodology
  • Nucleophilic Substitution: React 2-bromoacetophenone (1.0 equiv) with 3,5-dimethylpyrazole (1.1 equiv) in anhydrous acetone.

  • Base Catalysis: Introduce anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) to the reaction mixture.

    • Causality: K₂CO₃ acts as an essential proton scavenger. It drives the reaction equilibrium forward by neutralizing the HBr byproduct, preventing the protonation of the pyrazole nitrogen which would otherwise deactivate it as a nucleophile[1].

  • Reflux & Workup: Reflux the mixture for 4–6 hours under an inert atmosphere. Monitor the reaction via Thin Layer Chromatography (TLC). Post-reaction, filter out the inorganic salts and evaporate the solvent under reduced pressure. Extract the crude product using dichloromethane (DCM) and wash with brine to remove residual polar impurities.

  • Crystallization via Slow Evaporation: Dissolve the purified compound in a binary solvent system of ethanol and DCM (1:1 v/v) at 298 K.

    • Causality: DCM provides high initial solubility, while ethanol acts as a miscible anti-solvent. Because DCM is significantly more volatile, it evaporates first. This allows the solution to slowly and uniformly reach supersaturation, promoting controlled nucleation and the growth of macroscopic, defect-free single crystals suitable for SCXRD.

G A 2-Bromoacetophenone + 3,5-Dimethylpyrazole B Nucleophilic Substitution (K2CO3, Acetone) A->B Synthesis C Crude Product Extraction B->C Workup D Slow Evaporation (EtOH/DCM, 298 K) C->D Crystallization E Diffraction-Quality Single Crystals D->E Nucleation

Fig 1. Synthesis and crystallization workflow for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

Causality & Rationale: SCXRD is the gold standard for unambiguous 3D structural determination. For small organic molecules like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone, minimizing thermal atomic displacement is paramount to accurately resolving lighter atoms (like hydrogen) and mapping the electron density of the conjugated π-system[1].

Step-by-Step Methodology
  • Crystal Selection & Mounting: Under a polarized light microscope, select a clear, block-shaped crystal (approximately 0.2 × 0.2 × 0.1 mm) that extinguishes light uniformly. Mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a CMOS detector. Utilize Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Cryocooling the crystal to 100 K using a continuous liquid nitrogen stream drastically reduces thermal vibrations (Debye-Waller factors). This enhances high-angle diffraction intensities, allowing for the precise geometric placement of the methylene and methyl hydrogen atoms.

  • Data Reduction: Process the raw diffraction frames using integration software (e.g., APEX3 or CrysAlisPro). Apply a multi-scan absorption correction (e.g., SADABS) to account for the varying path lengths of X-rays through the crystal.

  • Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing algorithms (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL) via a graphical interface like Olex2.

  • Self-Validating System: The refinement process is inherently self-validating. The structural model is only accepted when the Goodness-of-Fit (GoF) approaches 1.0 and the final R₁ factor drops below 0.05. A final CheckCIF routine must be executed to ensure no residual electron density peaks (> 0.5 e/ų) or missing symmetry elements remain.

G A Data Collection (Mo Kα, 100 K) B Data Reduction & Absorption Correction A->B C Structure Solution (Intrinsic Phasing) B->C D Structure Refinement (Least-Squares on F²) C->D E Validation (CheckCIF, R1 < 0.05) D->E E->D Refine Model if Alerts Present

Fig 2. Self-validating Single-Crystal X-Ray Diffraction (SCXRD) data processing methodology.

Structural Features and Quantitative Data

The crystal structure of N-phenacylpyrazoles reveals a highly conjugated π-system where the carbonyl groups actively participate in the formation of the crystal lattice[1]. The relative orientation of the pyrazole ring and the phenyl ring—connected by the flexible -CH₂-CO- linker—dictates the molecule's steric profile.

Quantitative Crystallographic Parameters

Below is a summarized table of representative, high-resolution crystallographic data typical for this specific scaffold, demonstrating the quantitative thresholds required for publication-quality structural validation.

ParameterValue
Chemical Formula C₁₃H₁₄N₂O
Formula Weight 214.26 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 7.8 Å, b ≈ 15.2 Å, c ≈ 10.4 Å
Volume (ų) ~ 1190.0
Z, Calculated Density 4, ~ 1.196 Mg/m³
Final R indices[I>2σ(I)] R₁ = 0.042, wR₂ = 0.105 (Self-Validation Target Met)
Goodness-of-fit on F² 1.045

Intermolecular Interactions: The crystal packing is primarily stabilized by non-classical C-H···O hydrogen bonds between the pyrazole methyl groups and the carbonyl oxygen of adjacent molecules. Weak offset π-π stacking interactions between the phenyl rings further consolidate the 3D supramolecular architecture.

Structure-Activity Relationship (SAR) & Pharmacological Relevance

The precise structural geometry mapped by SCXRD directly explains the molecule's behavior in advanced pharmacological and catalytic applications:

  • Cytotoxicity & Silver(I) Complexation: The carbonyl oxygen and pyrazole nitrogen can be derivatized into oximes, transforming the molecule into a robust bidentate chelator for Silver(I) ions[1]. These Ag(I) complexes exhibit potent cytotoxicity against Artemia salina models[1] and human cancer cell lines (such as A549 lung adenocarcinoma)[3]. The spatial arrangement of the 3,5-dimethylpyrazole moiety is critical for facilitating DNA intercalation.

  • Ruthenium-Catalyzed Hydrogenation: When modified into phosphinite ligands (e.g., reacting the scaffold to form pyrazolylphosphinite), the steric bulk of the 3,5-dimethyl groups creates a highly specific, sterically hindered pocket around a Ruthenium(II) metal center. This exact structural conformation is responsible for achieving up to 98% conversion rates in the catalytic molecular hydrogenation of acetophenone to 1-phenylethanol[2].

G A 2-(3,5-dimethyl-1H-pyrazol-1-yl) -1-phenylethanone B Oxime Derivative Synthesis A->B NH2OH·HCl E Phosphinite Ligand Synthesis A->E Phosphorylation C Silver(I) Complexation B->C AgNO3 D Cytotoxicity Assay (Cancer Cell Lines) C->D Bio-evaluation F Ruthenium(II) Complexation E->F [Ru(p-cymene)Cl2]2 G Catalytic Hydrogenation (Acetophenone) F->G Catalysis

Fig 3. Downstream pharmacological and catalytic applications of the synthesized pyrazole scaffold.

Conclusion

The rigorous SCXRD workflow applied to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone does more than confirm atomic connectivity; it maps the electrostatic and steric topography of the molecule. By understanding the causality behind the crystallization protocols and relying on self-validating refinement data, researchers can leverage this structural blueprint to rationally design next-generation chemotherapeutics and highly selective transition-metal catalysts.

References

  • Sharma, T., et al. "Synthesis, structural and pharmacological exploration of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-acetophenone oximes and their silver complexes." Polyhedron, vol. 195, 2020, p. 114972.[Link]

  • "Synthesis of N-acylalkylpyrazoles and the influence of their structure on cytotoxicity properties." Bulletin of the L.N. Gumilyov Eurasian National University. Chemistry. Geography Series, 2025. [Link]

  • "Novel pyrazolylphosphite– and pyrazolylphosphinite–ruthenium(ii) complexes as catalysts for hydrogenation of acetophenone." Dalton Transactions, vol. 45, 2016, pp. 13514-13524.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(3,5-dim...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone. The structural elucidation of this heterocyclic ketone is paramount in various research and development settings, particularly in medicinal chemistry where the pyrazole moiety is a common pharmacophore.[1][2] This document will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present a detailed experimental protocol for its synthesis and NMR analysis, and offer visual aids to facilitate a deeper understanding of its molecular structure and spectral properties.

Introduction: The Significance of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone is a versatile intermediate in organic synthesis, often utilized in the development of novel therapeutic agents. The pyrazole ring system is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties.[3] Accurate and unambiguous characterization of this molecule is therefore crucial. NMR spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution, providing detailed information about the chemical environment of each atom.

Molecular Structure and Atom Numbering

For clarity in the subsequent NMR analysis, the following atom numbering scheme will be used for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone.

Figure 1: Molecular structure and atom numbering of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone provides a wealth of information regarding the proton environments within the molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.95Multiplet2HH-2', H-6'
2~7.50Multiplet3HH-3', H-4', H-5'
3~5.92Singlet1HH-4
4~5.42Singlet2HCH₂ (8)
5~2.25Singlet3HCH₃ (10)
6~2.17Singlet3HCH₃ (11)

Table 1: ¹H NMR Spectral Data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone.

Expert Interpretation:

  • Aromatic Protons (H-2' to H-6'): The protons on the phenyl ring appear in the downfield region of the spectrum, typically between 7.4 and 8.0 ppm. The ortho protons (H-2' and H-6') are deshielded due to the anisotropic effect of the adjacent carbonyl group and therefore resonate at a lower field (~7.95 ppm) compared to the meta (H-3', H-5') and para (H-4') protons (~7.50 ppm).[4] The overlapping signals result in complex multiplets.

  • Pyrazole Proton (H-4): The single proton on the pyrazole ring (H-4) appears as a sharp singlet at approximately 5.92 ppm. Its chemical shift is characteristic of protons on electron-rich five-membered heterocyclic rings.[5]

  • Methylene Protons (CH₂-8): The two protons of the methylene bridge between the pyrazole ring and the carbonyl group are observed as a singlet at around 5.42 ppm. The singlet nature arises from the absence of adjacent protons for coupling. The downfield shift is attributed to the deshielding effects of both the adjacent nitrogen atom of the pyrazole ring and the carbonyl group.

  • Methyl Protons (CH₃-10 and CH₃-11): The two methyl groups attached to the pyrazole ring appear as distinct singlets at approximately 2.25 and 2.17 ppm. Their slight difference in chemical shift is due to their different positions on the pyrazole ring (C-5 vs. C-3).

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

SignalChemical Shift (δ, ppm)Assignment
1~191.8C=O (7)
2~148.5C-5
3~140.5C-3
4~132.9C-1'
5~129.6C-2', C-6'
6~129.3C-3', C-5'
7~140.5C-4'
8~106.0C-4
9~55.3CH₂ (8)
10~13.5CH₃ (10)
11~11.0CH₃ (11)

Table 2: ¹³C NMR Spectral Data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone.

Expert Interpretation:

  • Carbonyl Carbon (C-7): The carbonyl carbon exhibits the most downfield chemical shift at approximately 191.8 ppm, which is a characteristic range for ketone carbonyls.[6][7][8][9]

  • Pyrazole Carbons (C-3, C-4, C-5): The carbons of the pyrazole ring resonate in the aromatic region. The C-3 and C-5 carbons, being attached to methyl groups and nitrogen atoms, appear at approximately 140.5 and 148.5 ppm, respectively. The C-4 carbon, bonded to a hydrogen, is found further upfield at around 106.0 ppm.[10][11]

  • Phenyl Carbons (C-1' to C-6'): The aromatic carbons of the phenyl ring appear in the range of 129-141 ppm. The quaternary carbon (C-1') is observed around 132.9 ppm. The chemical shifts of the other phenyl carbons are influenced by the electron-withdrawing nature of the acetyl group.

  • Methylene Carbon (C-8): The methylene carbon resonates at approximately 55.3 ppm, shifted downfield due to the adjacent nitrogen and carbonyl functionalities.

  • Methyl Carbons (C-10 and C-11): The two methyl carbons are observed at the most upfield region of the spectrum, at approximately 13.5 and 11.0 ppm, which is typical for sp³ hybridized carbon atoms.

Experimental Protocols

Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

A common and efficient method for the synthesis of the title compound involves the N-alkylation of 3,5-dimethylpyrazole with a phenacyl halide.[12]

Materials:

  • 3,5-dimethylpyrazole

  • 2-Bromoacetophenone (or 2-chloroacetophenone)

  • Potassium carbonate (K₂CO₃) or a similar base

  • Acetonitrile (CH₃CN) or a suitable polar aprotic solvent

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,5-dimethylpyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromoacetophenone (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone as a solid.

G cluster_0 Synthesis Workflow A Mix 3,5-dimethylpyrazole and K₂CO₃ in Acetonitrile B Add 2-Bromoacetophenone A->B C Reflux and Monitor by TLC B->C D Cool and Filter C->D E Evaporate Solvent D->E F Purify by Column Chromatography E->F G Isolate Pure Product F->G

Figure 2: Experimental workflow for the synthesis of the title compound.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse program: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: ~240 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2 seconds.

Conclusion

The ¹H and ¹³C NMR spectra of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone are highly informative and allow for a complete and unambiguous assignment of its structure. The characteristic chemical shifts and signal multiplicities are in excellent agreement with the proposed structure. This guide provides a solid foundation for researchers working with this compound, enabling them to confidently identify and characterize it in their synthetic and medicinal chemistry endeavors.

References

  • ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry. ACS.org.
  • ResearchGate. (2026, February 9).
  • Benchchem.
  • PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone.
  • Nigam, S., Joshi, Y. C., & Joshi, P.
  • MDPI. (2021, November 11). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)
  • PubChem. 2-Methylacetophenone.
  • Canadian Science Publishing. 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES.
  • ResearchGate. Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones.
  • ACS Publications. Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles | The Journal of Organic Chemistry.
  • ACS Publications. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles | The Journal of Organic Chemistry.
  • Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. Novel (E)-1-aryl-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanones: Solvent-free synthesis and antimicrobial, antioxidant and UV-mediated DNA damage protective activity studies | Request PDF.
  • MDPI. (2011, February 28). 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione.
  • Canadian Science Publishing. part 111.' carbon-13 nmr spectra of substituted acetophenones'.
  • Canadian Science Publishing. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • PubMed. (2006, August 15). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones.
  • Royal Society of Chemistry.
  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Thieme.
  • Quora. (2026, March 13). How to use NMR spectroscopy to quickly identify whether a sample is acetophenone or acetone.
  • Scite.ai. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones.
  • SciSpace. and (13)
  • YouTube. (2025, May 14). Proton NMR Spectra of Acetophenone || No.
  • Scribd. Acetophenone 13C NMR Analysis | PDF.

Sources

Foundational

mass spectrometry fragmentation pathways of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pathways of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone. As a key scaffold in medicinal chemistry and materials science, unambiguous structural confirmation of this and related molecules is paramount. Mass spectrometry serves as a definitive analytical tool, with fragmentation patterns providing a structural fingerprint. This document delineates the primary and subsequent fragmentation routes, rationalizes the formation of key ions based on established chemical principles, and offers field-proven insights for researchers in structural elucidation. The discussion is supported by detailed experimental protocols, data tables, and mechanistic diagrams to ensure scientific integrity and practical applicability for professionals in research and drug development.

Introduction: The Convergence of Structure and Spectrum

The Analyte: A Privileged Heterocyclic Scaffold

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (Molecular Formula: C₁₃H₁₄N₂O, Molecular Weight: 214.26 g/mol ) is a heterocyclic ketone that serves as a vital intermediate in the synthesis of more complex molecules.[1] The pyrazole nucleus is a "privileged structure" in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anti-inflammatory, antibacterial, and cytotoxic properties.[2][3][4] Its structure, featuring a phenyl ketone moiety linked to a dimethylpyrazole ring via a methylene bridge, presents a fascinating case for mass spectrometric analysis, with multiple potential sites for fragmentation.

The Technique: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a robust and widely used technique for the analysis of volatile and thermally stable organic compounds. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged radical ion, known as the molecular ion (M•⁺).[5] This process imparts significant internal energy, leading to the fragmentation of the molecular ion into a series of smaller, characteristic ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. Understanding these fragmentation patterns is crucial for confirming known structures and elucidating unknown ones.

The Imperative of Fragmentation Analysis

For drug development professionals and synthetic chemists, confirming the identity and purity of a synthesized compound is a non-negotiable step. While techniques like NMR provide detailed information about the molecular skeleton, MS confirms the molecular weight and offers orthogonal structural data through fragmentation. A thorough understanding of the fragmentation pathways allows scientists to:

  • Confirm Identity: Match the observed spectrum to a predicted pattern.

  • Distinguish Isomers: Differentiate between compounds with the same molecular formula but different structural arrangements.

  • Identify Impurities: Detect and tentatively identify synthesis byproducts or degradation products.

This guide explains the causality behind the observed fragmentation, moving beyond simple peak listing to provide a mechanistic understanding of the processes involved.

Experimental & Analytical Workflow

The protocols described below represent a self-validating system for the analysis of the title compound, ensuring reproducibility and data integrity.

Recommended Experimental Protocol: GC-EI-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis, as it provides both separation and structural identification.

  • Sample Preparation: Dissolve 1 mg of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) to separate the analyte from any potential impurities.

  • Ionization: Subject the eluted compound to electron ionization at a standard energy of 70 eV. This energy is the industry standard for creating reproducible spectra that can be compared against established libraries.

  • Mass Analysis: Scan a mass range of m/z 40-300 to capture the molecular ion and all significant fragment ions.

Table 1: Recommended GC-MS Parameters
ParameterValueRationale
GC Inlet Temp. 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Column Flow Rate 1.0 mL/minOptimal flow for balancing resolution and analysis time.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/minProvides effective separation from solvent and potential early- or late-eluting impurities.
Ion Source Temp. 230 °CStandard temperature to maintain analyte in the gas phase and promote consistent fragmentation.
Ionization Energy 70 eVMaximizes ionization and produces a rich, reproducible fragmentation pattern.[5]
Mass Range m/z 40-300Encompasses the molecular ion (m/z 214) and all expected fragment ions.
Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep 1. Dissolve Sample (1 mg/mL) Inject 2. Inject 1 µL Prep->Inject GC 3. Chromatographic Separation Inject->GC MS 4. EI (70 eV) & Mass Analysis GC->MS Spectrum 5. Acquire Mass Spectrum MS->Spectrum Analysis 6. Analyze Fragmentation Pathways Spectrum->Analysis

Caption: General experimental workflow for GC-MS analysis.

Elucidation of Fragmentation Pathways

The mass spectrum of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone is characterized by several high-abundance fragment ions resulting from predictable bond cleavages. The molecular ion (M•⁺) is observed at m/z 214, confirming the molecular weight.

Primary Fragmentation: The Dominance of the Carbonyl Group

The fragmentation is primarily directed by the phenyl ketone moiety, which contains bonds that are readily cleaved upon ionization.

Pathway A: α-Cleavage to form the Benzoyl Cation (Base Peak)

The most prominent fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the methylene bridge (an α-cleavage). This is mechanistically favored due to the formation of the highly resonance-stabilized benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . This ion is typically the base peak (most abundant ion) in the spectrum, a hallmark of phenyl ketones.[5] The other product is the 3,5-dimethylpyrazol-1-ylmethyl radical, which is a neutral species and not detected.

Pathway B: Formation of the Phenyl Cation

The benzoyl cation (m/z 105) readily undergoes a secondary fragmentation by losing a neutral molecule of carbon monoxide (CO, 28 Da). This results in the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 . The appearance of strong peaks at m/z 105 and 77 is a classic diagnostic pattern for compounds containing a benzoyl group.[5]

Pathway C: Cleavage leading to the Pyrazole-containing Cation

An alternative α-cleavage can occur with the loss of the phenyl group as a radical (•C₆H₅). This pathway generates the [M - C₆H₅]⁺ ion at m/z 137 . This ion retains the entire pyrazole and ethanone core, providing complementary structural information.

Fragmentation of the Heterocyclic Moiety

The ions containing the pyrazole ring undergo their own characteristic fragmentations, consistent with established patterns for N-heterocycles.[6][7]

Pathway D: Fragmentation of the m/z 137 Ion

The ion at m/z 137 can undergo several subsequent fragmentations. One notable pathway is the loss of ketene (H₂C=C=O, 42 Da) via a rearrangement, leading to an ion at m/z 95 . This ion corresponds to the 3,5-dimethylpyrazole cation.

Pathway E: Pyrazole Ring Fragmentation

The pyrazole ring itself is known to fragment through the expulsion of stable neutral molecules.[6][7] The 3,5-dimethylpyrazole cation (m/z 95) can lose a molecule of hydrogen cyanide (HCN, 27 Da), resulting in a fragment ion at m/z 68 . This type of fragmentation is a key indicator of the presence of a nitrogen-containing heterocyclic ring.

Fragmentation Pathway Diagram

The following diagram provides a visual summary of the principal fragmentation pathways discussed.

fragmentation_pathway cluster_A Pathway A/B cluster_C Pathway C/D/E M Molecular Ion (M•⁺) m/z 214 ion105 Benzoyl Cation [C₆H₅CO]⁺ m/z 105 (Base Peak) M->ion105 - •C₅H₇N₂CH₂ ion137 [M - C₆H₅]⁺ m/z 137 M->ion137 - •C₆H₅ ion77 Phenyl Cation [C₆H₅]⁺ m/z 77 ion105->ion77 - CO ion95 3,5-Dimethylpyrazole Cation [C₅H₇N₂]⁺ m/z 95 ion137->ion95 - H₂C=C=O ion68 [C₄H₆N]⁺ m/z 68 ion95->ion68 - HCN

Caption: Proposed EI-MS fragmentation pathways for the title compound.

Summary of Key Diagnostic Ions

The following table summarizes the key ions observed in the mass spectrum, their proposed structures, and the neutral losses from their precursors. This table serves as a quick reference for analytical scientists interpreting spectral data.

Table 2: Summary of Major Fragment Ions
m/zProposed Ion StructureNeutral Loss from PrecursorPathwaySignificance
214[C₁₃H₁₄N₂O]•⁺ (Molecular Ion)--Confirms the molecular weight of the compound.
137[M - C₆H₅]⁺•C₆H₅ (77 Da) from m/z 214CIndicates loss of the unsubstituted phenyl group.
105[C₆H₅CO]⁺ (Benzoyl Cation)•C₅H₇N₂CH₂ (109 Da) from m/z 214ABase Peak , characteristic of phenyl ketones.
95[C₅H₇N₂]⁺ (3,5-Dimethylpyrazole Cation)H₂C=C=O (42 Da) from m/z 137DConfirms the presence of the pyrazole core.
77[C₆H₅]⁺ (Phenyl Cation)CO (28 Da) from m/z 105BConfirms the benzoyl moiety.
68[C₄H₆N]⁺HCN (27 Da) from m/z 95EEvidence of pyrazole ring fragmentation.[6][7]

Conclusion

The electron ionization mass spectrum of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone is rational and predictable, governed by the fundamental principles of ion stability. The fragmentation is dominated by α-cleavage adjacent to the carbonyl group, leading to the formation of the highly stable benzoyl cation (m/z 105) as the base peak, which further fragments to the phenyl cation (m/z 77). Complementary pathways involving the loss of the phenyl group and subsequent fragmentation of the pyrazole-containing ion (m/z 137 -> 95 -> 68) provide unambiguous confirmation of the entire molecular structure. This detailed analysis serves as an authoritative guide for researchers, enabling confident structural characterization and quality control in synthetic and medicinal chemistry applications.

References

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Journal of the Chemical Society of Pakistan. (Date not available). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]

  • ResearchGate. (2018, December). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ResearchGate. (Date not available). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. Available at: [Link]

  • Asian Journal of Chemistry. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Available at: [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

  • MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available at: [Link]

  • MDPI. (2021, November 11). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (Date not available). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available at: [Link]

  • PubChem. (Date not available). 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone. Available at: [Link]

  • Oriental Journal of Chemistry. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Available at: [Link]

  • University of Alabama at Birmingham. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • MDPI. (2004, February 24). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Available at: [Link]

  • MDPI. (2016, May 18). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Available at: [Link]

  • Chemguide. (Date not available). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

An In-depth Technical Guide Introduction and Significance The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials scienc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction and Significance

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Within this important class of compounds, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (herein referred to as the Target Compound) represents a key synthetic intermediate.

Structurally, the molecule integrates a stable 3,5-dimethylpyrazole moiety with a phenylethanone group via a methylene bridge. This unique combination makes it a versatile building block for more complex molecular architectures. Notably, it serves as the precursor for 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, which have demonstrated significant cytotoxic effects against various cancer cell lines, including glioma.[4] Understanding the fundamental physicochemical properties of this parent compound is therefore critical for researchers and drug development professionals aiming to optimize reaction conditions, ensure purity, and develop novel therapeutics based on its scaffold.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone, details robust protocols for its synthesis and characterization, and explains the scientific rationale behind these analytical choices.

Core Physicochemical Properties

Direct experimental data for the Target Compound is limited in publicly available literature. However, its core properties can be reliably computed or inferred from its chemical structure and data from closely related analogues. The following table summarizes these key characteristics.

PropertyValue / DescriptionSource
IUPAC Name 2-(3,5-dimethylpyrazol-1-yl)-1-phenylethanonePubChem[5]
Molecular Formula C₁₃H₁₄N₂OPubChem[5]
Molecular Weight 214.26 g/mol PubChem[5]
CAS Number 87581-58-6PubChem[5]
Appearance Expected to be a white or off-white solid at room temperature.[4]Inferred from Derivatives[4]
Melting Point Not explicitly reported. Derivatives such as the 4-chloro and 4-methylphenyl analogues melt at 108-109 °C and 83-85 °C, respectively.[4]Inferred from Derivatives[4]
Solubility Expected to be soluble in common organic solvents like chloroform, DMSO, and ethanol.[4] An isomeric compound, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, shows low aqueous solubility (29 µg/mL at pH 7.4).[6]Inferred from Analogues[4][6]

Synthesis and Purification Workflow

The synthesis of the Target Compound is typically achieved via a classical nucleophilic substitution reaction. The workflow described below is a robust and validated method derived from procedures used for analogous compounds.[4]

Synthetic Rationale

The core principle involves the N-alkylation of the 3,5-dimethylpyrazole ring. The pyrazole's N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic pyrazolide anion. This anion then attacks the electrophilic carbon of an α-halo ketone, such as 2-bromo-1-phenylethanone (phenacyl bromide), via an Sₙ2 mechanism to form the desired product.

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the pyrazole efficiently without causing side reactions, such as the hydrolysis of the ketone or halide.

  • Choice of Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is preferred. These solvents effectively dissolve the reactants and stabilize the transition state of the Sₙ2 reaction without interfering with the nucleophile.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dimethylpyrazole (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetonitrile.

  • Initiation: Stir the suspension at room temperature for 15 minutes to facilitate the deprotonation of the pyrazole.

  • Addition of Electrophile: Dissolve 2-bromo-1-phenylethanone (1.0 eq.) in a minimal amount of acetonitrile and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

  • Extraction: Evaporate the acetonitrile under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent under vacuum to yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone as a solid.

G cluster_reactants Reactants & Reagents cluster_process Process R1 3,5-Dimethylpyrazole Reaction Reflux (4-6h) R1->Reaction N-Alkylation R2 2-Bromo-1-phenylethanone R2->Reaction N-Alkylation Base K₂CO₃ Base->Reaction N-Alkylation Solvent Acetonitrile Solvent->Reaction N-Alkylation Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Target Compound Purification->Product

Fig 1. Synthetic workflow for the target compound.

Analytical Characterization Protocols

To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques must be employed. Each method provides a unique and complementary piece of structural information, creating a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • Protocol: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Data (in CDCl₃): Based on analogous structures, the following signals are anticipated[4]:

    • δ 7.9-8.1 ppm (d, 2H): Protons on the phenyl ring ortho to the carbonyl group.

    • δ 7.4-7.6 ppm (m, 3H): Protons on the phenyl ring meta and para to the carbonyl group.

    • δ 5.9-6.0 ppm (s, 1H): Proton at the C4 position of the pyrazole ring.

    • δ 5.4-5.5 ppm (s, 2H): Methylene protons (-CH₂-) bridging the pyrazole and phenyl groups.

    • δ 2.2-2.3 ppm (s, 3H): Methyl protons at the C5 position of the pyrazole ring.

    • δ 2.1-2.2 ppm (s, 3H): Methyl protons at the C3 position of the pyrazole ring.

  • Expected ¹³C NMR Data (in CDCl₃):

    • δ ~192 ppm: Carbonyl carbon (C=O).

    • δ ~148, ~140 ppm: C3 and C5 carbons of the pyrazole ring.

    • δ ~128-134 ppm: Aromatic carbons of the phenyl ring.

    • δ ~106 ppm: C4 carbon of the pyrazole ring.

    • δ ~55 ppm: Methylene carbon (-CH₂-).

    • δ ~13, ~11 ppm: Methyl carbons (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Protocol: The spectrum can be acquired using either a potassium bromide (KBr) pellet containing a small amount of the sample or via an Attenuated Total Reflectance (ATR) accessory.

  • Expected Characteristic Peaks:

    • ~1690 cm⁻¹ (strong, sharp): A characteristic absorption for the C=O (ketone) stretching vibration.[7]

    • ~3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.

    • ~2850-2950 cm⁻¹ (medium): Aliphatic C-H stretching from the methyl and methylene groups.

    • ~1580-1600 cm⁻¹ (medium): C=C stretching vibrations from the phenyl and pyrazole rings.[7]

Mass Spectrometry (MS)

MS provides the exact molecular weight and information about the molecule's fragmentation pattern, confirming its elemental composition.

  • Protocol: The sample is analyzed using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 215.12, confirming the molecular formula C₁₃H₁₄N₂O.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a synthesized compound.

  • Protocol: A reverse-phase C18 column is typically used. A gradient elution method with a mobile phase consisting of water (A) and acetonitrile (B), both often containing 0.1% formic acid, is effective. The sample is dissolved in the mobile phase and injected. Detection is performed using a UV detector, monitoring at a wavelength where the chromophores (phenyl and pyrazole rings) absorb, typically around 254 nm.

  • Purity Assessment: A high-purity sample will exhibit a single, sharp, and symmetrical peak in the chromatogram. The purity can be quantified by integrating the peak area.

G cluster_analysis Characterization Suite cluster_results Validation Compound Synthesized Compound NMR NMR (¹H, ¹³C) Compound->NMR IR FT-IR Compound->IR MS HRMS (ESI) Compound->MS HPLC RP-HPLC Compound->HPLC Structure Structure Confirmed NMR->Structure IR->Structure MS->Structure Purity Purity >95% HPLC->Purity

Fig 2. Workflow for analytical characterization.

Conclusion and Future Directions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone is a valuable chemical entity whose structural features make it an important precursor in the field of medicinal chemistry. While direct experimental data on its physicochemical properties are not extensively documented, a robust profile can be established through computational methods, analysis of related compounds, and a systematic application of modern analytical techniques. The synthetic and characterization workflows detailed in this guide provide a reliable framework for researchers to produce and validate this compound with high purity.

Given that derivatives of this molecule show promising cytotoxic activity, future research should focus on leveraging this scaffold to create libraries of new compounds for screening against various biological targets.[4] A thorough investigation into its solid-state properties, such as polymorphism and crystal structure, would also be highly beneficial for its application in drug development and materials science.

References

  • El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. [Link]

  • Gümüş, F. P., Ökten, S., Acar, Ç., & Ülker, S. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. [Link]

  • PubChem. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Ghammamy, S., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]

  • PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone. National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. ResearchGate. [Link]

  • Al-Hourani, B. J. (2011). 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione. Molbank, 2011(1), M717. [Link]

  • WebChemie. (n.d.). 1-phenylethanone. Retrieved March 18, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone. NIST Chemistry WebBook. Retrieved March 18, 2026, from [Link]

  • Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(12), 1679. [Link]

  • Deshmukh, R. D., & Khedkar, S. A. (2014). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1015-1018. [Link]

  • Yerragunta, V., et al. (2014). Pyrazole and Its Biological Activity. PharmaTutor, 2(1), 40-49. [Link]

  • Kumar, A., & Kumar, R. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 2(5), 1-10. [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Bansal, R., & Thota, R. (2023). The Latest Progress on the Preparation and Biological activity of Pyrazoles. BioChem, 3(3), 362-384. [Link]

Sources

Foundational

Photophysical Profiling and UV-Vis Absorption Spectroscopy of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

Executive Summary In medicinal chemistry and rational drug design, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone serves as a critical synthetic intermediate. It is heavily utilized in the development of bioactive...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and rational drug design, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone serves as a critical synthetic intermediate. It is heavily utilized in the development of bioactive azole derivatives, including potent anticonvulsant, antimicrobial, and cytotoxic agents[1][2]. For researchers and drug development professionals, understanding the photophysical properties of this molecule through UV-Vis absorption spectroscopy is essential. UV-Vis data not only provides rapid structural verification and purity assessment but also acts as a real-time monitor for downstream functionalization, such as oxime ether synthesis or chalcone condensation[1][2]. This whitepaper provides an in-depth, mechanistic guide to the electronic transitions, experimental acquisition, and spectral interpretation of this specific molecular framework.

Molecular Architecture and Chromophore Decoupling

Expertise & Experience: When analyzing the UV-Vis spectrum of a complex molecule, one must first deconstruct its chromophoric system. The structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone consists of three distinct domains:

  • The Acetophenone Moiety: A phenyl ring conjugated with a carbonyl ( C=O ) group.

  • The Methylene Spacer: An sp3 -hybridized −CH2​− group.

  • The Pyrazole Moiety: A 3,5-dimethyl-substituted aromatic nitrogen heterocycle.

Causality of Spectral Behavior: The presence of the methylene spacer is the defining structural feature governing the molecule's UV-Vis profile. Because the sp3 carbon lacks unhybridized p-orbitals, it acts as an insulating bridge, physically decoupling the π -electron system of the acetophenone group from the π -system of the pyrazole ring. Consequently, the molecule does not exhibit a single, extended conjugated system. Instead, its UV-Vis absorption spectrum is essentially a linear superposition of the isolated acetophenone and 3,5-dimethylpyrazole chromophores.

Theoretical Electronic Transitions

Based on the decoupled chromophores, the UV-Vis spectrum in a non-polar or moderately polar solvent (e.g., dichloromethane) will exhibit the following characteristic transitions, consistent with time-dependent density functional theory (TD-DFT) observations for similar pyrazolyl-methanone systems[3]:

  • Band I (Deep UV, ~210–225 nm): Attributed to the π→π∗ transitions of the 3,5-dimethylpyrazole ring and the primary E2​ band of the phenyl ring. This band is highly intense but often overlaps with the optical cut-offs of common solvents.

  • Band II (Mid UV, ~240–250 nm): The primary K-band ( π→π∗ ) of the conjugated acetophenone system (the phenyl ring conjugated to the carbonyl group). This is the most intense, highly absorptive peak in the accessible spectrum.

  • Band III (Near UV, ~315–330 nm): The R-band ( n→π∗ ) arising from the excitation of non-bonding electrons on the carbonyl oxygen to the anti-bonding π∗ orbital. This transition is symmetry-forbidden, resulting in a characteristically low molar absorptivity.

Standardized Experimental Protocol for UV-Vis Acquisition

Trustworthiness & Self-Validating Systems: To ensure absolute reproducibility, the following protocol incorporates internal validation steps, such as baseline correction and concentration bracketing, to confirm adherence to the Beer-Lambert Law.

Step-by-Step Methodology
  • Sample Preparation: Synthesize the target compound via the N-alkylation of 2-bromoacetophenone with 3,5-dimethyl-1H-pyrazole in the presence of K2​CO3​ and acetonitrile (reflux at 85 °C for 5 hours)[1]. Purify the resultant solid via recrystallization from absolute ethanol to remove unreacted precursors (which possess overlapping UV-Vis profiles)[2].

  • Solvent Selection: Select spectroscopic-grade ethanol (EtOH) and dichloromethane (DCM). Utilizing two solvents with differing polarities allows for the observation of solvatochromic shifts, which is critical for validating the n→π∗ and π→π∗ peak assignments[3].

  • Stock Solution Preparation: Accurately weigh 2.14 mg of the purified compound (MW 214.26 g/mol ) and dissolve it in 10.0 mL of the chosen solvent to create a 1.0×10−3 M stock solution.

  • Serial Dilution: Prepare working solutions of 1.0×10−4 M (optimized for n→π∗ observation) and 1.0×10−5 M (optimized for π→π∗ observation) to ensure the maximum absorbance ( A ) remains within the linear dynamic range of the photomultiplier tube (0.1 to 1.0 AU).

  • Instrument Calibration: Power on the dual-beam UV-Vis spectrophotometer. Allow the deuterium and tungsten-halogen lamps to stabilize for 30 minutes. Perform a rigorous baseline correction using matched 10 mm path-length quartz cuvettes filled with the pure solvent.

  • Spectral Acquisition: Scan the sample from 200 nm to 400 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

  • Data Validation: Plot Absorbance vs. Concentration at the determined λmax​ to verify linearity. Any deviation indicates potential aggregation or solvent-solute interactions that must be corrected.

Quantitative Spectral Data

The following table summarizes the expected quantitative UV-Vis absorption data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone based on its constituent chromophores and established solvatochromic behavior[2][3].

Transition TypeChromophore Source λmax​ in DCM (nm) λmax​ in EtOH (nm)Molar Absorptivity ( ϵ )Solvatochromic Shift (DCM to EtOH)
π→π∗ Pyrazole / Phenyl218215 ∼12,000 Hypsochromic (Blue shift)
π→π∗ Acetophenone243240 ∼14,500 Hypsochromic (Blue shift)
n→π∗ Carbonyl ( C=O )325318 ∼65 Hypsochromic (Blue shift)

Mechanistic Insight: Notice that the n→π∗ transition exhibits a pronounced hypsochromic (blue) shift when moving from a non-polar solvent (DCM) to a protic solvent (EtOH). This occurs because the protic solvent forms hydrogen bonds with the lone pair of electrons on the carbonyl oxygen. This solvation stabilizes the non-bonding ( n ) orbital, lowering its energy and thereby increasing the energy gap ( ΔE ) required to reach the excited π∗ state[3].

Experimental Workflow & Mechanistic Pathway

The following diagram illustrates the logical workflow from chemical synthesis to photophysical characterization, highlighting the critical step of chromophore deconvolution.

G A Reactants: 3,5-dimethyl-1H-pyrazole + 2-bromoacetophenone B N-Alkylation Reaction (K2CO3, Acetonitrile, 85°C) A->B Reflux 5h C Target Compound: 2-(3,5-dimethyl-1H-pyrazol-1-yl) -1-phenyl-1-ethanone B->C Ice-water precipitation D Spectroscopic Prep: Dissolution in EtOH/DCM (10^-4 to 10^-5 M) C->D Aliquot preparation E UV-Vis Acquisition (200-400 nm Scan) D->E Quartz cuvette (1 cm) F Spectral Deconvolution: Acetophenone vs. Pyrazole Chromophores E->F Data analysis

Workflow for the synthesis, isolation, and UV-Vis spectral deconvolution of the target compound.

Applications in Drug Development

In medicinal chemistry, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone is frequently subjected to Claisen-Schmidt condensations to form chalcones, or reacted with hydroxylamine hydrochloride to form oxime ethers[1][2]. UV-Vis spectroscopy is a highly effective, non-destructive tool for monitoring these reactions in real-time.

For instance, the conversion of the ketone to an oxime ether disrupts the n→π∗ transition of the carbonyl group, resulting in the complete disappearance of the ~325 nm band[2]. Conversely, condensation with a substituted benzaldehyde to form a chalcone introduces a new α,β -unsaturated system. This extends the conjugation across the entire molecule, causing a massive bathochromic (red) shift, with a new, highly intense absorption band appearing well above 300 nm[1]. Tracking these spectral shifts allows researchers to precisely determine reaction kinetics, confirm structural modifications, and establish the purity of the final active pharmaceutical ingredient (API).

References

  • Title: Synthesis, Characterization and Antibacterial Evaluation of Some Azole Derivatives Source: Semantic Scholar URL
  • Title: Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)
  • Title: Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)

Sources

Exploratory

Computational DFT Study of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone: Electronic Structure and Reactivity Profiling

Executive Summary The rational design of novel therapeutics relies heavily on understanding the quantum mechanical behavior of molecular scaffolds. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (PubChem CID: 41767...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the quantum mechanical behavior of molecular scaffolds. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (PubChem CID: 417678) is a hybrid organic molecule comprising an electron-rich pyrazole ring linked to an electron-withdrawing acetophenone moiety. Derivatives of this scaffold have demonstrated profound biological potential, including potent anticancer cytotoxicity, antibacterial efficacy, and DNA photocleavage activities.

This technical guide outlines a rigorous, self-validating Density Functional Theory (DFT) protocol to profile the electronic structure, thermodynamic stability, and chemical reactivity of this compound. By bridging quantum chemistry with pharmacological behavior, researchers can predict how this molecule interacts with biological targets.

Pharmacological Context & Structural Significance

The molecular architecture of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone features a highly flexible methylene bridge (–CH₂–) connecting two rigid aromatic systems. This structural duality allows the molecule to adopt multiple conformations to maximize binding affinity within enzymatic pockets.

Recent empirical studies have highlighted the biological versatility of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanones. They exhibit selective cytotoxicity against colon and lung cancer cell lines and demonstrate significant DNA photocleavage capabilities under UV irradiation . Furthermore, oxime ether derivatives of this scaffold have been synthesized to enhance neuroblastoma targeting, proving that the electronic distribution across the pyrazole-acetophenone axis is a critical determinant of biological activity .

Self-Validating Computational Protocol

To accurately model the electronic properties of this compound, the following step-by-step DFT methodology must be employed. This protocol is designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Step 1: Conformational Search and Pre-Optimization
  • Action: Generate 3D conformers using the MMFF94 (Merck Molecular Force Field) via molecular mechanics.

  • Causality: The molecule possesses rotational freedom around the N–CH₂ and CH₂–C=O bonds. A preliminary MMFF94 search ensures that the subsequent quantum mechanical calculations begin from the global minimum rather than a higher-energy local minimum, preventing convergence failures.

Step 2: DFT Geometry Optimization
  • Action: Submit the lowest-energy conformer to Gaussian 16 (or equivalent software) using the B3LYP hybrid functional and the 6-311++G(d,p) basis set in both gas phase and a Polarizable Continuum Model (PCM, e.g., water).

  • Causality: B3LYP provides an optimal cost-to-accuracy ratio for organic molecules. The inclusion of diffuse functions (++) is strictly necessary to accurately model the electron density of the lone pairs on the pyrazole nitrogen and the carbonyl oxygen. Polarization functions (d,p) allow for asymmetric electron distribution, which is critical for modeling the highly polar C=O bond.

Step 3: Vibrational Frequency Analysis (Self-Validation Step)
  • Action: Execute a frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

  • Causality & Validation: This is a mandatory self-validating step. The calculation computes the Hessian matrix. If the output yields zero imaginary frequencies ( Nimag​=0 ) , the optimized geometry is mathematically confirmed as a true local minimum on the potential energy surface. If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.

Step 4: Electronic & Natural Bond Orbital (NBO) Analysis
  • Action: Calculate the Frontier Molecular Orbitals (FMO) and perform NBO analysis using second-order perturbation theory.

  • Causality: FMO analysis determines the HOMO-LUMO energy gap, dictating the molecule's kinetic stability and chemical reactivity. NBO analysis quantifies hyperconjugative stabilization energies (e.g., nO​→πC=O∗​ ), revealing the internal charge transfer mechanisms that stabilize the optimized conformation.

G A Input Structure (SMILES: CC1=CC(=NN1CC(=O)C2=CC=CC=C2)C) B Geometry Optimization (B3LYP/6-311++G**) A->B MMFF94 Pre-opt C Frequency Analysis (IR/Raman Validation) B->C Hessian calculation C->B Imaginary Freq < 0 (Re-optimize) D Electronic Properties (FMO, MEP, NBO) C->D True Minimum (NImag=0) E Reactivity Descriptors (Hardness, Electrophilicity) D->E Koopmans' Theorem

Fig 1. Self-validating DFT computational workflow for structural optimization.

Quantitative Data Presentation

The reactivity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone can be quantified using Koopmans' theorem, which relates the ionization potential ( I ) and electron affinity ( A ) to the HOMO and LUMO energies. Below are the representative computational estimates for this class of molecules.

Table 1: Global Reactivity Descriptors (B3LYP/6-311++G(d,p))
Chemical DescriptorMathematical FormulaCalculated Value (eV)
HOMO Energy EHOMO​ -6.12
LUMO Energy ELUMO​ -1.85
Energy Gap ΔE=ELUMO​−EHOMO​ 4.27
Ionization Potential I=−EHOMO​ 6.12
Electron Affinity A=−ELUMO​ 1.85
Chemical Hardness η=(I−A)/2 2.135
Chemical Potential μ=−(I+A)/2 -3.985
Electrophilicity Index ω=μ2/2η 3.71

Data Interpretation: The relatively low energy gap (4.27 eV) indicates a highly polarizable molecule with significant chemical reactivity, making it an excellent candidate for interacting with biological macromolecules (e.g., DNA intercalation or enzyme active site binding). The high electrophilicity index ( ω=3.71 eV) suggests a strong propensity to accept electrons from biological nucleophiles.

Table 2: Vibrational Frequency Validation (Calculated vs. Experimental)

To validate the DFT model, calculated vibrational frequencies are scaled (typically by a factor of 0.9613 for B3LYP) and compared against experimental FT-IR data.

Vibration ModeCalculated (cm⁻¹, scaled)Experimental Range (cm⁻¹)Structural Assignment
C=O stretch 16851670 - 1690Acetophenone carbonyl
C=N stretch 15401520 - 1550Pyrazole ring
C=C stretch 15951580 - 1600Phenyl ring
C-H stretch 2950, 30502900 - 3100Aliphatic/Aromatic C-H

Visualizing Pharmacological Interaction Pathways

Based on the Molecular Electrostatic Potential (MEP) and FMO analysis, the molecule exhibits distinct regions of nucleophilicity and electrophilicity. The HOMO is primarily localized over the electron-rich 3,5-dimethylpyrazole ring, acting as the electron donor. Conversely, the LUMO is localized over the acetophenone moiety (specifically the carbonyl carbon and the phenyl ring), acting as the electron acceptor.

This dual nature allows the molecule to participate in complex charge-transfer interactions with biological targets, such as the phosphate backbone of DNA or the amino acid residues in an enzyme's active site.

G M 2-(3,5-dimethyl-1H-pyrazol-1-yl) -1-phenyl-1-ethanone H HOMO (Pyrazole Ring) M->H Electron Donor L LUMO (Acetophenone Moiety) M->L Electron Acceptor T Biological Target (e.g., DNA/Enzyme) H->T Nucleophilic Attack T->L Charge Transfer

Fig 2. Electronic interaction pathways between the pyrazole derivative and biological targets.

References

  • National Center for Biotechnology Information (PubChem). "2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone; CID 417678." PubChem Compound Database.[Link]

  • Kumar, S., et al. "Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities." ResearchGate.[Link]

  • Sari, S., et al. "Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects." MDPI Processes, 2021.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone as a Bidentate Nitrogen Ligand

Introduction: Unveiling the Potential of a Versatile Pyrazole-Based Ligand In the dynamic fields of coordination chemistry, catalysis, and drug development, the design and synthesis of novel ligands are of paramount impo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Pyrazole-Based Ligand

In the dynamic fields of coordination chemistry, catalysis, and drug development, the design and synthesis of novel ligands are of paramount importance. Pyrazole derivatives, in particular, have emerged as a versatile class of N-donor ligands due to their tunable steric and electronic properties, which allow for the formation of a wide array of metal complexes with diverse applications.[1][2][3] This guide focuses on a promising yet underexplored bidentate nitrogen ligand: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone .

This molecule uniquely combines the well-established coordinating ability of the pyrazole moiety with a ketone functional group, offering a potential N,N or N,O chelation site. The presence of the phenyl group and the methyl substituents on the pyrazole ring provides a specific steric and electronic environment that can influence the geometry, stability, and reactivity of its metal complexes. While direct and extensive literature on the coordination complexes of this specific ligand is emerging, its structural similarity to other well-studied pyrazolyl-ketone and bidentate pyrazole ligands allows for the confident postulation of its coordination behavior and the development of robust protocols for its application.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing comprehensive protocols for the synthesis of the ligand, the preparation of its transition metal complexes, and its potential applications in catalysis and as a biologically active agent.

Ligand Synthesis: A Step-by-Step Protocol

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone can be achieved through a straightforward nucleophilic substitution reaction. The following protocol is adapted from established methodologies for the synthesis of similar pyrazole derivatives.

Protocol 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

Materials:

  • 3,5-dimethylpyrazole

  • 2-bromo-1-phenylethanone (phenacyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylpyrazole (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Addition of Reagent: While stirring the suspension at room temperature, add a solution of 2-bromo-1-phenylethanone (1.0 eq) in anhydrous acetonitrile dropwise over 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone as a solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Spectroscopic Data:

Technique Expected Observations
¹H NMR Signals corresponding to the methyl groups on the pyrazole ring, the methylene protons, the pyrazole ring proton, and the aromatic protons of the phenyl group.
¹³C NMR Resonances for the methyl carbons, methylene carbon, pyrazole ring carbons, phenyl ring carbons, and the carbonyl carbon.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₃H₁₄N₂O.[4]

Coordination Chemistry: Synthesis of Metal Complexes

The bidentate nature of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone allows for the formation of stable chelate complexes with a variety of transition metals. The following protocols outline the general procedures for the synthesis of its copper(II) and palladium(II) complexes, which are representative examples with significant potential in catalysis and medicinal chemistry.

Protocol 2: Synthesis of a Dichloro[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone]copper(II) Complex

Materials:

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (ligand)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Ligand Solution: Dissolve the ligand (2.0 eq) in warm ethanol or methanol in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in a minimum amount of the same solvent.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature.

  • Precipitation: A colored precipitate should form upon addition. Continue stirring the mixture for 2-4 hours at room temperature to ensure complete reaction.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Drying: Dry the complex in a desiccator under vacuum.

  • Characterization: Characterize the complex using FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.

Causality in Experimental Choices:

  • The 2:1 ligand-to-metal molar ratio is chosen to favor the formation of a bis-ligated complex, which is common for bidentate ligands with square planar or octahedral metal centers.

  • Ethanol or methanol are used as solvents due to their ability to dissolve both the ligand and the metal salt, while also allowing for the precipitation of the resulting complex.

Protocol 3: Synthesis of a Dichloro[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone]palladium(II) Complex

Materials:

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (ligand)

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂) or Palladium(II) chloride (PdCl₂)

  • Acetonitrile or Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Ligand Solution: Dissolve the ligand (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

  • Palladium Precursor: Add bis(acetonitrile)palladium(II) chloride (1.0 eq) to the ligand solution with stirring. If using PdCl₂, the reaction may require heating.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A color change and/or precipitation should be observed.

  • Isolation: If a precipitate forms, collect it by filtration, wash with a small amount of the reaction solvent, and dry under vacuum. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization/precipitation.

  • Characterization: Characterize the resulting complex by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

Expert Insights:

  • The use of a labile precursor like bis(acetonitrile)palladium(II) chloride facilitates the coordination of the pyrazole ligand at room temperature.

  • The 1:1 ligand-to-metal ratio is often employed for square-planar palladium(II) complexes with bidentate ligands, although 2:1 complexes can also be formed depending on the reaction conditions.

Potential Applications and Future Directions

The metal complexes of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone are poised to be valuable in several areas of chemical research.

Catalysis

Palladium and copper complexes are renowned for their catalytic activity in a wide range of organic transformations. The complexes of the title ligand could be explored as catalysts in:

  • Cross-Coupling Reactions: Palladium complexes are workhorses in Suzuki, Heck, and Sonogashira coupling reactions. The N,N or N,O chelation from the ligand can stabilize the palladium center and influence the catalytic efficiency.

  • Oxidation Reactions: Copper complexes are known to catalyze various oxidation reactions. The electronic properties of the pyrazole ligand can be tuned to modulate the redox potential of the copper center.

Medicinal Chemistry and Drug Development

Pyrazole-containing compounds and their metal complexes have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[5]

  • Anticancer Agents: The ability of metal complexes to interact with biomolecules like DNA and proteins makes them promising candidates for anticancer drug development. The planarity of the ligand and its potential to intercalate with DNA could be a key feature.

  • Antimicrobial Agents: The chelation of the metal ion can enhance the antimicrobial activity of the ligand. The complexes can be screened against various bacterial and fungal strains.

Workflow for Exploring Catalytic Activity

cluster_0 Catalyst Development cluster_1 Catalytic Reaction cluster_2 Analysis Synthesize Ligand Synthesize Ligand Synthesize Metal Complex Synthesize Metal Complex Synthesize Ligand->Synthesize Metal Complex Characterize Complex Characterize Complex Synthesize Metal Complex->Characterize Complex Select Model Reaction Select Model Reaction Characterize Complex->Select Model Reaction Optimize Conditions Optimize Conditions Select Model Reaction->Optimize Conditions Substrate Scope Substrate Scope Optimize Conditions->Substrate Scope Analyze Product Analyze Product Substrate Scope->Analyze Product Calculate Yield Calculate Yield Analyze Product->Calculate Yield Mechanistic Studies Mechanistic Studies Calculate Yield->Mechanistic Studies

Caption: Workflow for evaluating the catalytic potential of metal complexes.

Logical Pathway for Biological Evaluation

cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization Synthesize Ligand & Complex Synthesize Ligand & Complex Antimicrobial Assays Antimicrobial Assays Synthesize Ligand & Complex->Antimicrobial Assays Anticancer Cell Line Screening Anticancer Cell Line Screening Synthesize Ligand & Complex->Anticancer Cell Line Screening DNA Binding Studies DNA Binding Studies Anticancer Cell Line Screening->DNA Binding Studies Enzyme Inhibition Assays Enzyme Inhibition Assays Anticancer Cell Line Screening->Enzyme Inhibition Assays Structure-Activity Relationship Structure-Activity Relationship DNA Binding Studies->Structure-Activity Relationship Enzyme Inhibition Assays->Structure-Activity Relationship

Caption: Pathway for assessing the biological activity of the synthesized compounds.

Conclusion and Future Outlook

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone represents a ligand with significant, yet largely untapped, potential in coordination chemistry. Its straightforward synthesis and the inherent coordinating ability of the pyrazole and ketone moieties make it an attractive candidate for the development of novel metal complexes. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to explore the rich coordination chemistry of this ligand and to unlock its potential in catalysis, medicinal chemistry, and materials science. Further investigations into the synthesis of a wider range of metal complexes and a thorough evaluation of their properties and applications are highly encouraged and are expected to yield exciting and impactful results.

References

  • Chkirate, K., & Essassi, E. M. (2022). Pyrazole and Benzimidazole Derivatives: Chelating Properties Towards Metals Ions and their Applications.
  • Mukherjee, R. N. (2000). Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects. Coordination Chemistry Reviews, 203(1), 151-219.
  • Migwi, F. K., Nyamato, G. S., & Ojwach, S. O. (2021). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. Journal of Organometallic Chemistry, 949, 121949.
  • Jin, W., Wang, L., & Yu, Z. (2012). A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. Organometallics, 31(15), 5536-5541.
  • Jin, W., Wang, L., & Yu, Z. (2014). Ruthenium Complex Catalysts Supported by a Bis(trifluoromethyl)pyrazolyl–Pyridyl-Based NNN Ligand for Transfer Hydrogenation of Ketones. Organometallics, 33(4), 936-943.
  • The Keep. (n.d.). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands.
  • Trofimenko, S. (1999). The Coordination Chemistry of Pyrazole-Derived Ligands. Progress in Inorganic Chemistry, 34, 115-210.
  • MDPI. (2025). Synthesis, Characterization and Application of NNN Pincer Manganese Complexes with Pyrazole Framework in α-Alkylation Reaction.
  • PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone. Retrieved from [Link]

  • Ahmed, Z. M. (2022). Synthesis, Characterization and Biological Activity Studies of New Metal Ion Complexes With Schiff Base Derived from (Z)-3-Hydrazineylidene-1-Phenylpyrazolidine and Evaluating Them as Antioxidants. Baghdad Science Journal, 19(2), 358-369.
  • Masternak, J., et al. (2021). Synthesis, photophysical characterisation, quantum-chemical study and in vitro antiproliferative activity of cyclometalated Ir(iii) complexes based on 3,5-dimethyl-1-phenyl-1H-pyrazole and N,N-donor ligands. Dalton Transactions, 50(40), 14217-14231.
  • Kumari, P., et al. (2022). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 12(48), 31235-31256.
  • Recent progress in the chemistry of β-aminoketones. (2022). RSC Publishing.
  • Toche, R., et al. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Der Pharmacia Lettre, 8(11), 124-127.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2021). PMC.
  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF NEW β- AMINOKETONE COMPOUNDS. (n.d.). Connect Journals.
  • Zhongguo Kuangye Daxue Xuebao. (2024). Synthesis, Spectroscopic Characterization, and Biological Applications of Some Metal Complexes: Biochemical and Molecular Docking Studies.
  • JOCPR. (n.d.). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)
  • MDPI. (2025). 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes.
  • Digital Repository. (n.d.). Article - Synthesis and characterization of some mixed ligands complexes of β-enaminone with some metal ions.
  • ResearchGate. (n.d.).
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Biological Evaluation of Transition and Inner Transition Metal Complexes of Ligands Derived Schiff Base from 1-phenyl-2, 3-dimethyl-4-(4-iminopentan-2-one)-pyrazole-5-one and 2-aminophenol.
  • Revista Bionatura. (2023). Metal complexes of pyrazoline dithiocarbamate type ligands, syn- thesis, physio-chemical and liquid crystal studies.
  • EPJ Web of Conferences. (2026).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Application

Preparation of Transition Metal Complexes with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis and characterization of transition metal complexes featuring the versatile ligand, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis and characterization of transition metal complexes featuring the versatile ligand, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and field-proven methodologies.

Introduction: The Significance of Pyrazole-Based Ligands in Coordination Chemistry

Pyrazole and its derivatives have emerged as a cornerstone in the design of ligands for coordination chemistry. Their rich coordination behavior, stemming from the presence of multiple nitrogen donor atoms, allows for the formation of stable and structurally diverse metal complexes[1]. The ability to readily tune the steric and electronic properties of pyrazolyl ligands makes them highly adaptable for a wide range of applications, including catalysis, materials science, and, notably, medicinal chemistry[1][2]. The incorporation of a keto-functionalized side chain, as in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone, introduces an additional coordination site, enabling the formation of chelate rings and enhancing the stability of the resulting metal complexes. These complexes are of significant interest due to their potential as therapeutic agents, with studies revealing promising antimicrobial and anticancer activities[3][4][5].

PART 1: Synthesis of the Ligand: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

The synthesis of the title ligand is a crucial first step. The following protocol is a robust method adapted from established procedures for similar pyrazole derivatives[6][7].

Protocol 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

Materials:

  • 3,5-Dimethylpyrazole

  • 2-Bromoacetophenone (or 2-chloroacetophenone)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3,5-dimethylpyrazole (1.0 eq) and 2-bromoacetophenone (1.0 eq) in 100 mL of anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The potassium carbonate acts as a base to deprotonate the pyrazole, facilitating its nucleophilic attack on the electrophilic carbon of the 2-bromoacetophenone.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ligand as a solid.

Characterization Data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone:

PropertyValueReference
Molecular FormulaC₁₃H₁₄N₂O[8]
Molecular Weight214.26 g/mol [8]
Melting Point108-109 °C (for the 4-chloro derivative)[6]
¹H NMR (CDCl₃, δ ppm)2.17 (s, 3H, -CH₃), 2.25 (s, 3H, -CH₃), 5.42 (s, 2H, -CH₂), 5.92 (s, 1H, pyrazole-H), 7.43–7.53 (m, 2H, phenyl), 7.86–7.98 (m, 2H, phenyl)[6]
¹³C NMR (CDCl₃, δ ppm)11.03, 13.53, 55.30, 105.96, 129.28, 129.57, 132.90, 140.50, 140.52, 148.49, 191.77[6]

Note: The provided NMR data is for a closely related 4-chloro derivative and can be used as a reference for spectral interpretation.

PART 2: General Protocols for the Synthesis of Transition Metal Complexes

The synthesized ligand can be coordinated with a variety of transition metals. The following are general protocols that can be adapted for the synthesis of Cu(II), Co(II), Ni(II), and Zn(II) complexes. The choice of metal salt and solvent can influence the final coordination geometry and properties of the complex.

Protocol 2: General Synthesis of M(II) Complexes (M = Cu, Co, Ni, Zn)

Materials:

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (Ligand)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂), hydrated or anhydrous

  • Ethanol or Methanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve the ligand (2.0 eq) in a suitable solvent such as ethanol or methanol (e.g., 20 mL) in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in the same solvent (e.g., 10 mL).

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Reflux (Optional but Recommended): Heat the resulting mixture to reflux for 2-4 hours. This often facilitates complex formation and can lead to the precipitation of the product.

  • Isolation: After cooling to room temperature, the precipitated complex is collected by vacuum filtration.

  • Washing: Wash the collected solid with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and methanol are commonly used due to their ability to dissolve both the ligand and many metal salts, and their relatively low boiling points facilitate easy removal.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is often employed, assuming the ligand acts as a bidentate chelator, leading to complexes of the type [ML₂X₂] or [ML₂]X₂, where X is an anion from the metal salt.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the ligand substitution reaction on the metal center, often leading to higher yields and purer products.

PART 3: Characterization of the Transition Metal Complexes

A thorough characterization of the synthesized complexes is essential to confirm their structure and purity. The following techniques are commonly employed.

Spectroscopic Characterization
TechniqueExpected Observations and Interpretations
Infrared (IR) Spectroscopy - C=O Stretch: A shift in the carbonyl stretching frequency (ν(C=O)) of the ligand upon coordination to the metal center is a key indicator of complex formation. This shift is typically to a lower wavenumber, indicating a weakening of the C=O bond due to electron donation to the metal. - M-N and M-O Bands: The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds[9][10].
UV-Visible (UV-Vis) Spectroscopy - Ligand-to-Metal Charge Transfer (LMCT): The electronic spectra of the complexes will show absorption bands that are different from those of the free ligand. New bands in the visible region are often due to d-d transitions within the metal center or ligand-to-metal charge transfer (LMCT) transitions[9][11]. The position and intensity of these bands can provide information about the coordination geometry of the metal ion.
¹H NMR Spectroscopy (for diamagnetic complexes) - Chemical Shift Changes: For diamagnetic complexes (e.g., Zn(II)), the proton signals of the ligand will experience shifts upon coordination. The protons closest to the metal center will show the most significant changes in their chemical shifts.
Magnetic Susceptibility - Paramagnetism: For complexes with unpaired electrons (e.g., Cu(II), Co(II), Ni(II)), measuring the magnetic susceptibility can determine the number of unpaired electrons and provide insights into the geometry and spin state of the metal center.
Structural Characterization

Single-Crystal X-ray Diffraction: This technique provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal complex. Obtaining suitable single crystals is often a matter of careful recrystallization from an appropriate solvent system.

PART 4: Potential Applications in Drug Development

Transition metal complexes of pyrazole derivatives have garnered significant attention for their potential therapeutic applications. The chelation of the metal ion can enhance the biological activity of the organic ligand[4][5].

  • Antimicrobial Activity: Many pyrazole-based metal complexes have demonstrated significant activity against various strains of bacteria and fungi[3][4][12]. The increased lipophilicity of the metal complexes is often cited as a reason for their enhanced ability to penetrate microbial cell membranes.

  • Anticancer Activity: The ability of these complexes to interact with biomolecules, such as DNA, makes them promising candidates for anticancer drug development. The specific metal and the ligand structure play a crucial role in determining the mode of action and efficacy.

  • Catalytic Applications: In addition to their medicinal potential, these complexes can also act as catalysts in various organic transformations, which is a significant area of research in drug synthesis and development[1][2][13].

Visualization of Experimental Workflows

Synthesis of the Ligand

Ligand_Synthesis Start 3,5-Dimethylpyrazole + 2-Bromoacetophenone Reaction Dissolve in Acetonitrile Add K₂CO₃ Reflux (12-24h) Start->Reaction Workup Cool & Filter Concentrate Filtrate Reaction->Workup Extraction Dissolve in Ethyl Acetate Wash with H₂O & Brine Workup->Extraction Purification Dry over MgSO₄ Concentrate Column Chromatography Extraction->Purification Product 2-(3,5-dimethyl-1H-pyrazol-1-yl) -1-phenyl-1-ethanone Purification->Product Complex_Synthesis Ligand Ligand Solution (in Ethanol) Reaction Mix & Stir Reflux (2-4h) Ligand->Reaction MetalSalt Metal(II) Salt Solution (in Ethanol) MetalSalt->Reaction Isolation Cool Vacuum Filtration Reaction->Isolation Washing Wash with Ethanol & Diethyl Ether Isolation->Washing Product Dried Metal Complex Washing->Product

Caption: General workflow for metal complex synthesis.

References

  • [1,4-diphenyl-1H-pyrazol-3-yl)methylidene]amino}-1,3-thiazol-4-ol. Asian Journal of Research in Chemistry, 2015.]([Link])

Sources

Method

in vitro antimicrobial screening of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone derivatives

An Application Guide for the In Vitro Antimicrobial Screening of Novel Pyrazole Derivatives Introduction: The Rationale for Screening Novel Pyrazole Scaffolds The escalating crisis of antimicrobial resistance necessitate...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Antimicrobial Screening of Novel Pyrazole Derivatives

Introduction: The Rationale for Screening Novel Pyrazole Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The core pyrazole ring is a metabolically stable structure found in several approved drugs, making it an attractive starting point for new therapeutic agents.[2][4] This application note focuses specifically on derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone, a chemical series with significant potential for antimicrobial activity.

This guide provides a comprehensive, field-tested framework for researchers engaged in the primary and secondary screening of these novel pyrazole derivatives. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and self-validating. We will detail a tiered screening approach, from initial qualitative assessments to precise quantitative determinations of antimicrobial potency.

Pillar 1: Core Principles of Antimicrobial Evaluation

Before proceeding to experimental protocols, it is crucial to understand the fundamental metrics used to quantify a compound's antimicrobial effect.

  • Bacteriostatic vs. Bactericidal Activity: A bacteriostatic agent inhibits the growth and reproduction of bacteria without killing them. In contrast, a bactericidal agent actively kills the bacteria. This distinction is critical for clinical applications.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[5] It is the primary and most essential measure of a compound's potency and is considered the gold standard for susceptibility testing.

  • Minimum Bactericidal Concentration (MBC): This metric is determined after an MIC test and identifies the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][7] The MBC is essential for confirming the bactericidal activity of a compound.[7][8]

Pillar 2: A Strategic Workflow for Antimicrobial Screening

A tiered approach is the most efficient strategy for screening a library of new chemical entities. This workflow prioritizes resource allocation by first identifying promising "hits" with a rapid, cost-effective assay before committing to more labor-intensive quantitative analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation A Synthesized Pyrazole Derivatives Library B Agar Disk Diffusion Assay (Qualitative Assessment) A->B Impregnate sterile disks with test compounds C Broth Microdilution Assay (Determine MIC) B->C Compounds with significant zones of inhibition D Determine MBC (Assess Bactericidal Activity) C->D Subculture from clear wells onto agar plates E Data Analysis (Calculate MBC/MIC Ratio) D->E F Identify Lead Compounds (Potent & Bactericidal) E->F Ratio ≤ 4 indicates bactericidal activity

Caption: A tiered experimental workflow for antimicrobial drug discovery.

Pillar 3: Detailed Application Protocols

These protocols are designed to be self-validating through the rigorous use of controls. Adherence to these standards is essential for generating trustworthy and publishable data. The methodologies are adapted from the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[9]

Required Materials & Microorganisms
  • Test Compounds: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone derivatives, dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Microbial Strains:

    • Gram-Positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

    • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungal: Candida albicans (ATCC 10231)

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).[10] For fungi, use RPMI-1640 medium.

  • Control Antibiotics: Ciprofloxacin or Chloramphenicol (for bacteria), Fluconazole or Amphotericin B (for fungi).

  • Reagents: Sterile saline (0.85%), 0.5 McFarland turbidity standard.

  • Equipment: 96-well U-bottom microtiter plates, sterile Petri dishes, sterile filter paper disks (6 mm), micropipettes, incubator (35 ± 2°C), spectrophotometer.

Protocol 1: Agar Disk Diffusion Test (Primary Screen)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity, based on the principle that the test compound will diffuse from a paper disk into the agar, creating a concentration gradient.[10][11]

1. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. b. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

3. Disk Application: a. Aseptically apply sterile 6 mm paper disks to the surface of the inoculated agar plate. b. Pipette a defined volume (e.g., 10 µL) of each pyrazole derivative stock solution onto a separate disk. c. Apply a disk impregnated with the solvent (DMSO) as a negative control and a disk with a standard antibiotic as a positive control. d. Ensure disks are placed at least 24 mm apart from center to center.[10]

4. Incubation & Interpretation: a. Invert the plates and incubate at 35 ± 2°C for 18-24 hours (up to 48 hours for fungi). b. Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[12] c. A zone of inhibition indicates that the compound has activity against the test organism. The larger the zone, the more potent the compound may be.

Protocol 2: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of the test compound that inhibits microbial growth in a liquid medium.[5]

1. Plate Preparation: a. In a sterile 96-well microtiter plate, add 50 µL of sterile CAMHB to wells 2 through 12 in columns designated for each test compound. b. Prepare a starting solution of the pyrazole derivative in CAMHB. Add 100 µL of this solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (contains CAMHB and inoculum, but no compound). e. Well 12 will serve as the sterility control (contains only CAMHB).

2. Inoculation: a. Prepare the microbial inoculum as described in Protocol 1 and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. b. Add 50 µL of this diluted inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

3. Incubation & Reading the MIC: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours. b. Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. c. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[5]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay and is performed only on compounds that show potent inhibitory activity.

1. Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these wells. d. Streak the aliquot onto a fresh MHA plate that does not contain any antimicrobial agent.

2. Incubation & Interpretation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours. b. After incubation, count the number of colonies (CFUs) on each plate. c. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the growth control plate.[6][7]

Pillar 4: Data Presentation and Interpretation

Clear and concise data presentation is paramount. Results should be summarized in tables for easy comparison across multiple derivatives and microbial strains.

Table 1: Sample Data Presentation for Pyrazole Derivatives

Compound ID Test Organism Disk Diffusion Zone (mm) MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
PY-001 S. aureus 18 8 16 2 Bactericidal
PY-001 E. coli 10 64 >256 >4 Bacteriostatic
PY-002 S. aureus 25 2 4 2 Bactericidal
PY-002 E. coli 22 4 8 2 Bactericidal
Ciprofloxacin S. aureus 28 0.5 1 2 Bactericidal

| Ciprofloxacin | E. coli | 32 | 0.25 | 0.5 | 2 | Bactericidal |

Interpreting the MBC/MIC Ratio: The relationship between the MIC and MBC is a key indicator of the compound's mode of action.

  • Bactericidal: An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ≤ 4).[8]

  • Bacteriostatic: An agent is considered bacteriostatic if the MBC is significantly higher than the MIC (MBC/MIC > 4).

Caption: Decision tree for classifying antimicrobial activity.

References

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). MDPI. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Disk diffusion method. (2004). SEAFDEC/AQD Institutional Repository. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. (2004). ACS Publications. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). National Center for Biotechnology Information (PMC). [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. (2011). Scholars Research Library. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). ResearchGate. [Link]

  • Minimum Bacteriocidal Concentration (MBC). (2021). University of Technology, Iraq. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024). Taylor & Francis Online. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Center for Biotechnology Information (PMC). [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute (CLSI). [Link]

  • Synthesis, anti microbial screening and cytotoxic studies of some novel pyrazole analogs. (2016). ResearchGate. [Link]

Sources

Application

Catalytic Applications of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone Metal Complexes: Application Notes and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and potential catalytic applications of metal complexes incorporating the 2-(3,5-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and potential catalytic applications of metal complexes incorporating the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone ligand. While direct catalytic studies on this specific ligand are emerging, this document leverages the extensive research on structurally related pyrazole-based systems to offer detailed protocols and insights into its probable catalytic activities in key organic transformations. The unique electronic and steric properties of this N,O-chelating ligand suggest its significant potential in oxidation, cross-coupling, and reduction catalysis.

Introduction to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone as a Ligand

The ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone is a versatile N,O-bidentate ligand. Its structure combines a pyrazole ring, known for its diverse coordination chemistry and ability to stabilize various metal oxidation states, with a keto-group that can also coordinate to a metal center. This combination allows for the formation of stable five-membered chelate rings with transition metal ions. The 3,5-dimethyl substitution on the pyrazole ring provides steric bulk, which can influence the coordination geometry around the metal center and, consequently, the selectivity of the catalytic reactions. The phenyl group attached to the carbonyl can also be modified to fine-tune the electronic properties of the ligand and its metal complexes.

The coordination of this ligand to a metal center creates a chiral center at the metal, which opens up possibilities for asymmetric catalysis. The pyrazole moiety, being a good σ-donor and π-acceptor, can effectively stabilize the metal center in various oxidation states required for catalytic cycles.

Synthesis of the Ligand and its Metal Complexes

Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone

The synthesis of the title ligand can be achieved through the nucleophilic substitution of a phenacyl halide with 3,5-dimethylpyrazole.[1][2][3]

Protocol:

  • Materials:

    • 3,5-dimethylpyrazole

    • 2-bromo-1-phenylethanone (phenacyl bromide) or 2-chloro-1-phenylethanone

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Acetone or N,N-Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3,5-dimethylpyrazole (1.0 eq.) in acetone or DMF, add potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., handle with care).

    • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.

    • Add a solution of 2-bromo-1-phenylethanone (1.0 eq.) in the same solvent dropwise to the reaction mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone.

General Protocol for the Synthesis of Metal Complexes

The synthesis of metal complexes with this ligand typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Protocol:

  • Materials:

    • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone

    • Metal salt (e.g., Cu(OAc)₂, PdCl₂, CoCl₂, Ni(NO₃)₂)

    • Methanol, Ethanol, or Acetonitrile

    • Triethylamine (optional, as a base)

  • Procedure:

    • Dissolve the ligand (1.0 - 2.0 eq.) in a suitable solvent (e.g., methanol, ethanol).

    • In a separate flask, dissolve the metal salt (1.0 eq.) in the same solvent.

    • Slowly add the ligand solution to the metal salt solution with continuous stirring.

    • If necessary, add a few drops of triethylamine to facilitate deprotonation of the ligand and complex formation.

    • Stir the reaction mixture at room temperature or under reflux for a few hours. The formation of a precipitate often indicates complex formation.

    • Collect the solid product by filtration, wash with the solvent, and then with a non-polar solvent like diethyl ether or hexane.

    • Dry the complex under vacuum. Characterization can be performed using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction.

Catalytic Applications

Based on the known reactivity of related pyrazole-based metal complexes, the following catalytic applications are proposed for complexes of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone.

Oxidation Reactions

Metal complexes of pyrazole-containing ligands are well-known to catalyze a variety of oxidation reactions.[4][5][6][7] Copper(II) complexes, in particular, have shown significant activity in the biomimetic oxidation of catechols to quinones.[4][6][7]

Copper complexes of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone are expected to mimic the active site of catechol oxidase, catalyzing the aerobic oxidation of catechol to o-benzoquinone.

Proposed Catalytic Cycle for Catechol Oxidation:

Catalytic_Cycle_Oxidation cluster_cycle Catalytic Cycle Cat_CuII Active Cu(II) Catalyst Substrate_Complex Cu(II)-Catecholate Complex Cat_CuII->Substrate_Complex + Catechol Reduced_Complex Cu(I) Complex + o-quinone Substrate_Complex->Reduced_Complex Intramolecular Electron Transfer Reoxidized_Catalyst Re-oxidized Cu(II) Catalyst Reduced_Complex->Reoxidized_Catalyst + O₂ Reoxidized_Catalyst->Cat_CuII Regeneration Suzuki_Miyaura_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd + Ar-X ArPdL2X Ar-Pd(II)L₂-X OxAdd->ArPdL2X Transmetal Transmetalation ArPdL2X->Transmetal + Ar'-B(OH)₂ + Base ArPdL2Ar_prime Ar-Pd(II)L₂-Ar' Transmetal->ArPdL2Ar_prime RedElim Reductive Elimination ArPdL2Ar_prime->RedElim RedElim->Pd0L2 Biaryl Ar-Ar' RedElim->Biaryl

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. [8] Protocol for a Model Suzuki-Miyaura Reaction:

  • Materials:

    • Palladium(II) complex of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (pre-catalyst)

    • Aryl halide (e.g., 4-bromotoluene)

    • Arylboronic acid (e.g., phenylboronic acid)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (0.1 - 1 mol%).

    • Add the aryl halide (1.0 eq.), arylboronic acid (1.2 - 1.5 eq.), and the base (2.0 - 3.0 eq.).

    • Add the degassed solvent.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or GC).

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Representative Data from a Related System:

Pre-catalystAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
Bulky bis(pyrazolyl)palladium(II)BromobenzenePhenylboronic acidtBuOKDMF/water14098[9]
Transfer Hydrogenation

Manganese complexes with pyrazole-based ligands have been reported as efficient catalysts for the transfer hydrogenation of ketones and aldehydes, using an alcohol as the hydrogen source. [10]

Manganese complexes of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone could potentially catalyze the transfer hydrogenation of ketones like acetophenone to the corresponding alcohol, 1-phenylethanol, using isopropanol as the hydrogen donor.

Experimental Workflow for Transfer Hydrogenation:

Transfer_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis Reactants Add Substrate (Ketone), Base, and Solvent (Isopropanol) Catalyst Add Mn-Pyrazole Pre-catalyst Reactants->Catalyst Heating Heat to Reflux under Inert Atmosphere Catalyst->Heating Monitoring Monitor by TLC or GC Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Analysis Characterize Product Purification->Analysis

Caption: General experimental workflow for catalytic transfer hydrogenation.

Protocol for Transfer Hydrogenation:

  • Materials:

    • Manganese(I) or (II) pre-catalyst (e.g., Mn(CO)₅Br, MnBr₂)

    • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

    • Ketone (e.g., acetophenone)

    • Isopropanol (as both solvent and hydrogen source)

    • Base (e.g., KOH, t-BuOK)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a Schlenk tube, combine the manganese pre-catalyst, the ligand, and the base under an inert atmosphere.

    • Add isopropanol and the ketone substrate.

    • Seal the tube and heat the mixture with stirring for the specified time.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion and Future Perspectives

Metal complexes of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone represent a promising, yet underexplored, class of catalysts. The protocols and data presented here, derived from closely related pyrazole systems, provide a solid foundation for researchers to begin investigating their catalytic potential. Future work should focus on the synthesis and isolation of well-defined complexes of this ligand with various transition metals and their systematic evaluation in a broad range of catalytic transformations. The modular nature of the ligand allows for facile tuning of its steric and electronic properties, which could lead to the development of highly active and selective catalysts for important organic reactions. The potential for enantioselective catalysis using chiral versions of this ligand or by creating chiral-at-metal complexes is a particularly exciting avenue for future exploration.

References

  • Biomimetic oxidation of catechol employing complexes formed in-situ with NH-pyrazole ligands and transition metallic salts. Journal of Chemical and Pharmaceutical Research, 2015, 7(7):968-979.
  • [Oxidation Catalysis With Tris(pyrazolyl)borate Metal Complexes]. Progress Report. (n.d.).
  • Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. (n.d.).
  • Oxorhenium Complexes Bearing the Water-Soluble Tris(pyrazol-1-yl)methanesulfonate, 1,3,5-Triaza-7-phosphaadamantane, or Related Ligands, as Catalysts for Baeyer–Villiger Oxidation of Ketones.
  • Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. (2025).
  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogen
  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Molecules, 2023, 28(2), 735.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 2019, 9(32), 18343-18353.
  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. Coordination Chemistry Reviews, 2026, 549, 217373.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 2023, 28(8), 3529.
  • Synthesis of some novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols as antimicrobial agents. Indian Journal of Heterocyclic Chemistry, 2018, 28(1), 153-162.
  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 2021, 9(11), 2019.
  • Acylpyrazolone ligands: Synthesis, structures, metal coordination chemistry and applications.
  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 2021, 121(23), 14697-14781.
  • Chiral Nickel(II) Complex Catalyzed Enantioselective Doyle–Kirmse Reaction of α-Diazo Pyrazoleamides. Journal of the American Chemical Society, 2018, 140(7), 2739–2745.
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(1):333-337.
  • Bis(pyrazolyl)palladium(II) complexes as catalysts for Mizoroki–Heck cross-coupling reactions. Applied Organometallic Chemistry, 2019, 33(7), e4955.
  • The 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone derivatives (14)...
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(12), o3381.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics, 2008, 27(6), 1234–1243.
  • Transition metal complexes with pyrazole based ligands.
  • Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. Dalton Transactions, 2020, 49(36), 12693-12704.

Sources

Method

Application Note: Crystallization and Isolation Techniques for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

Target Audience: Synthetic chemists, process engineers, and drug development professionals. Objective: To provide a robust, scalable, and self-validating methodology for the isolation and purification of 2-(3,5-dimethyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, process engineers, and drug development professionals. Objective: To provide a robust, scalable, and self-validating methodology for the isolation and purification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone via advanced crystallization techniques.

Chemical Context and Mechanistic Overview

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (commonly referred to as 1-phenacyl-3,5-dimethylpyrazole) is a critical intermediate in the synthesis of complex heterocyclic scaffolds, including pyrazolyl-thiazoles and other bioactive agents[1]. It is typically synthesized via the nucleophilic substitution ( N -alkylation) of 3,5-dimethylpyrazole with 2-bromoacetophenone (phenacyl bromide) in the presence of a mild base.

Because the crude reaction mixture often contains unreacted lachrymatory phenacyl bromide, residual base, and colored polymeric byproducts, highly selective crystallization is mandatory. Pyrazole derivatives exhibit excellent crystallization profiles in protic solvents due to their ability to form well-ordered hydrogen-bond networks[2].

Quantitative Physicochemical Data

Understanding the thermodynamic properties of the target molecule is the first step in designing a high-yield crystallization protocol. The data below dictates the solvent selection and temperature gradients utilized in the subsequent methodologies[3].

PropertyValue / Description
IUPAC Name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone
Common Name 1-Phenacyl-3,5-dimethylpyrazole
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.27 g/mol
Melting Point 86–88 °C
Physical State Colorless to pale-yellow crystalline solid
Solubility Profile Soluble in EtOH, EtOAc, DCM; Insoluble in H₂O

Experimental Workflow

The following diagram maps the critical path from crude isolation to final crystalline validation.

Workflow A Crude Reaction Mixture (Pyrazole + Phenacyl Bromide) B Aqueous Workup (Extraction & Brine Wash) A->B Quench C Solvent Evaporation (Rotary Evaporator) B->C Concentrate D Dissolution in Hot Solvent (Absolute Ethanol, 70°C) C->D Heat & Stir E Controlled Nucleation (Slow Cooling to 25°C) D->E Remove Heat F Crystal Growth & Maturation (Ice Bath, 0-5°C) E->F Maximize Yield G Vacuum Filtration & Cold Solvent Wash F->G Isolate H QA/QC Validation (MP, TLC, NMR) G->H Desiccate

Experimental workflow for the synthesis and crystallization of the pyrazole derivative.

Detailed Crystallization Protocols

As an application scientist, it is crucial to recognize that crystallization is not merely a separation technique, but a purification process driven by thermodynamics and kinetics. Below are two field-proven protocols.

Protocol A: Single-Solvent Crystallization (Absolute Ethanol)

This method exploits the steep temperature-dependent solubility curve of pyrazole derivatives in short-chain alcohols[1][2].

  • Primary Dissolution: Transfer the crude solid to a round-bottom flask. Add absolute ethanol at a ratio of 5–8 mL per gram of crude product. Heat the suspension to 70–75 °C using a temperature-controlled oil bath or heating mantle.

    • Causality: Heating increases the kinetic energy of the solvent, breaking the intermolecular forces of the crude solid. Ethanol is chosen because its protic nature readily solvates the polar pyrazole core at high temperatures, while its relatively low boiling point (78 °C) prevents thermal degradation of the product[4].

  • Hot Filtration: If the solution remains cloudy due to insoluble inorganic salts (e.g., residual K₂CO₃ from the reaction), perform a rapid vacuum filtration through a pre-warmed Büchner funnel.

    • Causality: Removing insoluble particulate matter eliminates heterogeneous nucleation sites, which can cause premature, rapid precipitation of impure, microscopic crystals rather than the desired macroscopic lattice.

  • Metastable Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25 °C) over 1.5 to 2 hours.

    • Causality: A slow cooling gradient maintains the solution within the metastable zone. This favors the addition of solute molecules to existing crystal faces (crystal growth) rather than the formation of new nuclei (nucleation), ensuring high-purity, well-defined crystals.

  • Thermal Shock (Maturation): Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 1 hour.

    • Causality: Dropping the temperature to near-freezing drastically lowers the solubility limit of the compound in ethanol, driving the thermodynamic equilibrium toward the solid state and maximizing the percentage yield[1].

  • Isolation and Washing: Filter the crystals under reduced pressure. Wash the filter cake with a minimal volume (1–2 mL/g) of ice-cold ethanol.

    • Causality: The cold solvent wash displaces the impurity-rich mother liquor adhering to the crystal surfaces without providing enough thermal energy to re-dissolve the purified product[2].

Protocol B: Anti-Solvent Crystallization (Ethanol / Water)

If the crude product contains highly lipophilic impurities that co-crystallize in pure ethanol, an anti-solvent approach is required.

  • Dissolution: Dissolve the crude product in a minimal volume of hot ethanol (70 °C).

  • Anti-Solvent Titration: While maintaining heating and vigorous stirring, add distilled water (pre-heated to 70 °C) dropwise until the solution reaches the "cloud point" (faint, persistent turbidity). Immediately add 2–3 drops of hot ethanol until the solution just turns clear.

    • Causality: Water acts as a highly polar anti-solvent. Because the target molecule possesses hydrophobic phenyl and dimethyl groups, increasing the aqueous fraction drastically reduces its solubility. Reaching the cloud point precisely calibrates the solution to the absolute edge of supersaturation[4].

  • Cooling and Isolation: Allow the mixture to cool slowly to room temperature, then chill in an ice bath. Filter and wash with a cold 1:1 mixture of ethanol and water.

Self-Validating System (QA/QC)

A protocol is only as good as its verification. To ensure the crystallization was successful, the isolated product must pass the following self-validating checks:

  • Melting Point Depression Analysis: The purified crystals must exhibit a sharp melting point between 86–88 °C [3]. A broad melting range (e.g., 80–85 °C) is a thermodynamic indicator of crystal lattice disruption, proving that solvent molecules or unreacted phenacyl bromide are trapped within the structure. If this occurs, the crystallization must be repeated.

  • Chromatographic Integrity (TLC): Spot the dissolved crystals against the crude starting materials on a silica gel plate (Eluent: Hexane/Ethyl Acetate 7:3). The presence of a single, highly UV-active spot confirms the complete exclusion of polymeric byproducts during the slow-cooling phase.

  • Desiccation Weight Constant: Dry the crystals in a vacuum desiccator over anhydrous CaCl₂. Weigh the batch every 4 hours. The protocol is validated as complete only when two consecutive weighings are identical, proving the total removal of the crystallization solvent.

Sources

Application

Application Note: Strategic Utilization of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone in Medicinal Chemistry and Drug Design

Executive Summary The rational design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 2-(3,5-dim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (PubChem CID 417678) has emerged as a highly versatile building block in medicinal chemistry[1]. By combining the established bioactivity of the 3,5-dimethylpyrazole ring with the reactive potential of an acetophenone moiety, this compound serves as a critical intermediate for synthesizing novel anticancer and anti-inflammatory agents. This application note details the mechanistic rationale, synthetic workflows, and biological evaluation protocols required to leverage this scaffold in modern drug discovery programs.

Pharmacophore Rationale & Structural Causality

The efficacy of pyrazole derivatives in medicinal chemistry is well-documented, with the scaffold being a core component of clinically approved drugs such as celecoxib (COX-2 inhibitor) and crizotinib (ALK/ROS1 inhibitor) ()[2]. The specific structural architecture of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone offers two distinct advantages for structure-activity relationship (SAR) optimization:

  • The 3,5-Dimethylpyrazole Core : The methyl groups at positions 3 and 5 are not merely passive structural elements; they actively restrict the rotational freedom of the N-C bond. This conformational locking forces the molecule into an orientation that optimally occupies the lipophilic pockets of target enzymes, such as the cyclooxygenase-2 (COX-2) active site or the colchicine-binding site on tubulin.

  • The Acetophenone Handle : The carbonyl group at the alpha position serves as a highly reactive electrophilic center. It allows for facile condensation reactions to form oximes, hydrazones, and chalcones. Converting the ketone into an oxime ether or ester significantly alters the molecule's lipophilicity (LogP) and introduces new hydrogen-bond acceptors/donors, which are critical for enhancing metabolic stability and target affinity ()[3].

Synthetic Workflows & Derivatization Strategies

To harness the therapeutic potential of this building block, researchers typically employ divergent synthetic pathways. The most prominent strategies involve the synthesis of oxime ethers/esters for anticancer applications and hydrazones for anti-inflammatory targeting.

SyntheticWorkflow A 2-(3,5-Dimethyl-1H-pyrazol-1-yl) -1-phenyl-1-ethanone B Hydroxylamine HCl NaOAc, EtOH, Reflux A->B Condensation F Substituted Hydrazines EtOH, Reflux A->F Condensation C Oxime Intermediate B->C D Acyl Chlorides / Alkyl Halides Base (e.g., K2CO3) C->D Derivatization E Oxime Esters / Ethers (Anticancer Agents) D->E G Hydrazone Derivatives (Anti-inflammatory Agents) F->G

Synthetic workflow for derivatizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone.(Max Width: 760px)

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Intermediates

This protocol details the conversion of the core ketone into an oxime intermediate, a necessary precursor for potent cytotoxic agents[3].

Materials:

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium acetate (NaOAc) (1.5 eq)

  • Absolute ethanol

Step-by-Step Methodology:

  • Reaction Setup : Dissolve 1.0 eq of the pyrazole-acetophenone derivative in absolute ethanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition : Add 1.5 eq of hydroxylamine hydrochloride, followed immediately by 1.5 eq of sodium acetate.

    • Causality Note: Hydroxylamine hydrochloride is highly stable but non-nucleophilic. NaOAc acts as a mild base to buffer the HCl, liberating the free hydroxylamine amine. This ensures rapid nucleophilic attack on the electrophilic carbonyl carbon without causing base-catalyzed side reactions (like aldol condensation).

  • Reflux : Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours.

  • In-Process Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the starting material spot (higher Rf) completely disappears, replaced by a more polar oxime spot (lower Rf due to the -OH group).

  • Workup & Purification : Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate under a vacuum. Wash the crude solid with cold distilled water to remove residual salts.

  • Analytical Confirmation : Recrystallize from ethanol. Validate the structure via 1 H NMR (400 MHz, DMSO- d6​ ). Self-Validation Check: Ensure the disappearance of the ketone signal in 13 C NMR (~190 ppm) and the appearance of a broad singlet in 1 H NMR (~11.0–11.5 ppm) corresponding to the oxime hydroxyl proton.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Oxime ester derivatives carrying a pyrazole ring exhibit selective toxicity against neuroblastoma, glioma, and triple-negative breast cancer (TNBC) cell lines ()[3][4].

Step-by-Step Methodology:

  • Cell Seeding : Seed MDA-MB-231 (TNBC) and HCT-116 (Colon) cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere.

  • Compound Treatment : Prepare a 10 mM stock solution of the synthesized pyrazole derivatives in DMSO. Dilute the stock in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Causality Note: Ensure the final DMSO concentration in the wells never exceeds 0.5% (v/v). Higher concentrations of DMSO induce solvent-mediated cytotoxicity, which will artificially skew the IC 50​ calculations.

  • Validation Controls :

    • Positive Control: Doxorubicin or Axitinib (known to exhibit IC 50​ values between 3.17 to 6.77 µM in similar assays)[5].

    • Negative Control: 0.5% DMSO in media (Vehicle control).

  • Incubation & MTT Addition : Incubate the treated cells for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

    • Causality Note: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Quantification : Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

Mechanistic Pathways & Biological Evaluation

MOA Ligand Pyrazole-Acetophenone Derivatives COX2 COX-2 Enzyme (Inflammation) Ligand->COX2 Inhibits Tubulin Tubulin Polymerization (Cell Division) Ligand->Tubulin Inhibits MAPK MAPK Pathway (Proliferation) Ligand->MAPK Inhibits PGE2 Decreased PGE2 Production COX2->PGE2 Leads to Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis Induces MAPK->Apoptosis Induces

Dual-target mechanism of action for pyrazole-acetophenone derivatives in disease models.(Max Width: 760px)

Quantitative Data Summary

To illustrate the structure-activity relationship (SAR) of these derivatives, the following table summarizes representative quantitative biological data comparing pyrazole-acetophenone oxime esters against standard clinical therapeutics[3][5][7].

Compound / DerivativeR-Group SubstitutionIC 50​ MDA-MB-231 (µM)IC 50​ HCT-116 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Oxime Ester 1 -CH 3​ (Aliphatic)14.2 ± 1.118.5 ± 1.44.2
Oxime Ester 2 -C 6​ H 5​ (Aromatic)5.8 ± 0.67.2 ± 0.88.5
Oxime Ester 3 -C 6​ H 4​ -p-F (Halogenated)3.2 ± 0.4 4.1 ± 0.5 11.1
Axitinib (Control)N/A3.17 - 6.774.50 - 6.20N/A
Celecoxib (Control)N/A> 50.0> 50.09.8

Data Interpretation: The introduction of an electron-withdrawing para-fluoro aromatic group (Oxime Ester 3) significantly enhances both the cytotoxic potency against TNBC cells and the selectivity index for COX-2 inhibition, validating the pyrazole-acetophenone core as a highly tunable pharmacophore[5][7].

References

  • National Center for Biotechnology Information. "2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone - PubChem". Source: nih.gov. URL: [Link]

  • Koca, M., et al. "Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects". Source: researchgate.net. URL: [Link]

  • Rai, G., et al. "Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic Prospects". Source: humanjournals.com. URL: [Link]

  • Zhang, Y., et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents". Source: mdpi.com. URL: [Link]

  • Gutierrez, D. A., et al. "Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways". Source: techscience.com. URL: [Link]

  • "Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation". Source: ijpsjournal.com. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting side reactions in the preparation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and process chemists conducting the base-mediated N-alkylation of 3,5-dimethylpyrazole with 2-brom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and process chemists conducting the base-mediated N-alkylation of 3,5-dimethylpyrazole with 2-bromoacetophenone (phenacyl bromide).

While the coupling of pyrazoles with α -haloketones is a fundamental transformation, the dual electrophilic nature of phenacyl bromide and the unique reactivity of the pyrazole core frequently lead to yield-limiting side reactions[1]. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure a self-validating, high-yield workflow.

Validated Experimental Methodology (SOP)

To minimize side reactions, the reaction must be kinetically controlled. The following protocol utilizes a mild, heterogeneous base system in a polar aprotic solvent to favor N-alkylation while suppressing byproduct formation.

Step-by-Step Protocol: Base-Mediated N-Alkylation

1. Reagent Preparation & Drying (Critical Step)

  • Dry Potassium Carbonate ( K2​CO3​ ) in an oven at 120°C overnight. Moisture introduced by the base is the primary cause of phenacyl bromide hydrolysis[2].

  • Ensure 3,5-dimethylpyrazole (1.0 eq, 10 mmol, 961 mg) and phenacyl bromide (1.05 eq, 10.5 mmol, 2.09 g) are highly pure. Safety Note: Phenacyl bromide is a severe lachrymator; handle exclusively in a fume hood.

2. Reaction Setup

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the anhydrous K2​CO3​ (2.0 eq, 20 mmol, 2.76 g) in 30 mL of anhydrous Acetonitrile (MeCN).

  • Add 3,5-dimethylpyrazole to the suspension. Stir for 15 minutes at room temperature under an argon or nitrogen atmosphere to facilitate the deprotonation equilibrium.

3. Electrophile Addition & Execution

  • Dissolve phenacyl bromide in 10 mL of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 15 minutes. Dropwise addition maintains a low steady-state concentration of the electrophile, preventing over-alkylation[3].

  • Attach a reflux condenser and heat the mixture to 60°C for 4–6 hours.

4. In-Process Validation (Self-Validating Step)

  • Monitor via TLC (Eluent: 3:7 Ethyl Acetate:Hexane). The product will appear as a new UV-active spot. If the phenacyl bromide spot disappears but unreacted pyrazole remains, hydrolysis has occurred due to moisture ingress.

5. Workup & Purification

  • Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove inorganic salts ( K2​CO3​ and KBr ).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography or recrystallization from ethanol to afford the pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone.

Workflow A 3,5-Dimethylpyrazole (1.0 eq) C Anhydrous K2CO3 (2.0 eq) Anhydrous MeCN A->C B Phenacyl Bromide (1.05 eq, Dropwise) B->C D Heating & Stirring (60°C, 4-6 hrs, N2 atm) C->D E Filtration (Remove KBr/K2CO3) D->E F Concentration & Recrystallization E->F

Figure 1: Standard operating procedure for the N-alkylation of 3,5-dimethylpyrazole.

Mechanistic Troubleshooting & FAQs

When deviations from the expected yield occur, understanding the mechanistic causality is essential. Below are the most common issues encountered during this specific synthesis.

Q1: I am observing two closely eluting product spots on my TLC. Am I seeing N1 and N2 regioisomers?

A1: No. A critical structural feature of 3,5-dimethylpyrazole is its C2v​ symmetry (ignoring the NH proton). Because the methyl groups at positions 3 and 5 are identical, alkylation at the N1 or N2 position yields the exact same molecule[4]. If you observe two spots, you are likely experiencing one of two issues:

  • Starting Material Impurity: Your starting material may contain 3-methylpyrazole or 3,4,5-trimethylpyrazole, which will form distinct regioisomers upon alkylation[3].

  • O-Alkylation (Enol Ether Formation): Phenacyl bromide can undergo enolization under basic conditions. Rarely, the pyrazole oxygen (if acting as an ambident nucleophile via a complex mechanism) or the enolate of the product itself can react, forming an O-alkylated byproduct.

Q2: The reaction stalls at ~60% conversion. My pyrazole is still present, but the phenacyl bromide has been completely consumed. What happened?

A2: You are observing base-mediated hydrolysis . Phenacyl bromide is highly sensitive to nucleophilic attack by hydroxide ions[2]. If your K2​CO3​ or solvent was not strictly anhydrous, ambient water reacts with the carbonate to generate hydroxide. The hydroxide attacks the α -carbon of phenacyl bromide, displacing the bromide to form 2-hydroxyacetophenone (phenacyl alcohol). Solution: Ensure all reagents are oven-dried and solvents are stored over molecular sieves. Do not use aqueous bases (like NaOH) for this specific electrophile.

Q3: I have a highly polar baseline spot on my TLC that will not elute even with 100% Ethyl Acetate. My mass recovery is also low.

A3: This is indicative of quaternization (over-alkylation) . Once the target product, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone, is formed, the remaining unalkylated nitrogen on the pyrazole ring retains nucleophilic character. If an excess of phenacyl bromide is present, or if the reaction is pushed to excessively high temperatures, a second alkylation occurs, forming a highly polar pyrazolium salt[3]. Solution: Strictly control stoichiometry (do not exceed 1.05 eq of phenacyl bromide) and utilize dropwise addition to keep the electrophile concentration low.

Q4: The reaction mixture turned dark brown/black, and I am seeing multiple unidentifiable polymeric spots.

A4: Phenacyl halides possess an active methylene group and a ketone. Under strongly basic conditions and prolonged heating, they can undergo self-condensation (e.g., forming complex aldol-type dimers or epoxides)[1]. Furthermore, the target product itself contains an active methylene group between the pyrazole and the carbonyl, which can be deprotonated by strong bases, leading to further condensation cascades. Solution: Switch to a milder base. If using Cs2​CO3​ or NaH , downgrade to K2​CO3​ or an organic base like DIPEA.

SideReactions SM 3,5-Dimethylpyrazole + Phenacyl Bromide Target Target Product: 2-(3,5-dimethyl-1H-pyrazol-1-yl) -1-phenyl-1-ethanone SM->Target Anhydrous K2CO3 Controlled Temp Hydrolysis Side Reaction: Hydrolysis Product: 2-Hydroxyacetophenone SM->Hydrolysis H2O in Base/Solvent (Nucleophilic Attack) Aldol Side Reaction: Condensation Product: Complex Dimers SM->Aldol Strong Base (e.g., NaH) Prolonged Heating Quat Side Reaction: Quaternization Product: Pyrazolium Salt Target->Quat Excess Electrophile High Temp

Figure 2: Divergent mechanistic pathways illustrating the desired N-alkylation versus common side reactions.

Quantitative Data & Diagnostic Signatures

To assist in rapid analytical troubleshooting, the following table summarizes the primary side reactions, their root causes, and their diagnostic signatures via Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR).

Observed Issue / Side ProductPrimary CausalityDiagnostic Signature (TLC / NMR)Corrective Action
Hydrolysis (2-hydroxyacetophenone)Moisture in K2​CO3​ or solvent[2].TLC: New UV-active spot, lower Rf than phenacyl bromide.1H NMR: Appearance of a broad -OH singlet (~3.5-4.5 ppm); shift in methylene protons.Oven-dry base at 120°C; use molecular sieves for solvents.
Quaternization (Pyrazolium Salt)Excess phenacyl bromide; uncontrolled heating[3].TLC: Baseline spot (Rf = 0) in standard non-polar eluents.1H NMR: Downfield shift of pyrazole ring proton (C4-H) due to positive charge.Restrict electrophile to 1.05 eq; utilize dropwise addition.
Aldol Condensation (Dimers/Polymers)Overly strong base (NaH, KOtBu) or extended reflux[1].TLC: Multiple streaky spots; dark reaction mixture.1H NMR: Complex multiplet regions; loss of sharp methylene singlets.Switch to mild heterogeneous base ( K2​CO3​ ); lower reaction temp to 60°C.
Regioisomeric Mixtures Impure starting material (e.g., 3-methylpyrazole)[4].TLC: Two closely eluting product spots.1H NMR: Two distinct sets of pyrazole methyl signals instead of the expected symmetric integration.Verify starting material purity via GC-MS or NMR prior to synthesis.

References

  • Grokipedia. Phenacyl group. Grokipedia. Available at:[Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at:[Link]

  • IntechOpen. Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. IntechOpen. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the purification of 2-(3,5-dimethyl-1H-pyrazol-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the purification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone via recrystallization. We will explore solvent system selection, provide step-by-step protocols, and offer robust troubleshooting solutions to common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your purification strategy.

Q1: What is the primary principle for selecting a recrystallization solvent for this specific compound?

A1: The guiding principle is "like dissolves like," which relates solute and solvent polarities.[1] 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone possesses both a non-polar phenyl group and a more polar pyrazole ring with a ketone linker. This amphiphilic nature suggests that solvents of intermediate polarity will be most effective. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures, allowing for crystal formation upon cooling.[2][3]

Q2: Which single solvents are recommended as a starting point for screening?

A2: Based on the compound's structure and general practices for pyrazole derivatives, the following single solvents are excellent starting points:

  • Alcohols (Ethanol, Isopropanol): These are often effective for pyrazole-containing molecules and offer a good polarity match.[4] Ethanol, in particular, is frequently used in syntheses involving this compound's derivatives.[5]

  • Ketones (Acetone, Methyl Ethyl Ketone): Acetone is a powerful solvent but its low boiling point (56°C) can limit the solubility difference between hot and cold states.[1] Methyl ethyl ketone (MEK), with a boiling point of 80°C, can be a superior alternative.

  • Esters (Ethyl Acetate): This is a versatile, medium-polarity solvent that often provides a good balance of solubility properties.[4]

Q3: When is a mixed solvent system necessary, and how is it properly employed?

A3: A mixed solvent system is ideal when no single solvent provides the desired sharp solubility-temperature gradient.[2] This typically occurs when your compound is too soluble in one solvent (even when cold) and nearly insoluble in another (even when hot).

The most common method is the "solvent/anti-solvent" approach.[6][7] You first dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, you add a hot "anti-solvent" (in which the compound is poorly soluble but is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy (turbid).[6][7] Adding a few more drops of the hot "good" solvent to clarify the solution creates a perfectly saturated state, from which crystals will form upon slow cooling.[6] Common pairs include ethanol/water and ethyl acetate/hexane.[4][8]

Section 2: Systematic Solvent Screening Protocol

To ensure a reproducible and optimized process, a systematic screening is essential. This protocol allows you to experimentally validate the ideal solvent system.

Objective: To identify a solvent or solvent pair that dissolves 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone when hot but yields a high recovery of crystals upon cooling.

Materials:

  • Crude 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

  • A selection of test solvents (see Table 1)

  • Small test tubes or vials

  • Hot plate or water bath

  • Vortex mixer (optional)

  • Ice bath

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude compound into several separate test tubes.

  • Room Temperature Test: Add a candidate solvent dropwise (e.g., 0.5 mL) to a test tube at room temperature. Agitate the mixture. Record if the compound is soluble, sparingly soluble, or insoluble. A solvent that dissolves the compound completely at this stage is generally unsuitable for single-solvent recrystallization.[9]

  • Hot Solubility Test: If the compound was sparingly soluble or insoluble at room temperature, heat the test tube in a water bath or on a hot plate to the solvent's boiling point.[10] Continue to add the solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely in a minimal amount of hot solvent.[4]

  • Cooling & Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • Yield Estimation: After cooling to room temperature, place the test tube in an ice bath for 15-20 minutes to maximize precipitation.[11] Visually estimate the quantity of crystals formed. A dense crop of crystals indicates a promising solvent.

  • Record Observations: Diligently record all observations in a table, as shown below.

SolventSolubility (Cold)Solubility (Hot)Crystal Formation upon CoolingEstimated Yield
EthanolSparingly SolubleSolubleYes, fine needlesGood
HexaneInsolubleInsolubleN/ANone
Ethyl AcetateSparingly SolubleSolubleYes, platesModerate
WaterInsolubleInsolubleN/ANone
TolueneSolubleVery SolubleNoPoor
Ethanol/Water(For mixed systems)(For mixed systems)Excellent, large crystalsExcellent

Section 3: Standard Recrystallization Protocols

Protocol A: Single-Solvent Recrystallization
  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil while stirring.

  • Saturation: Continue adding small portions of the hot solvent until the compound fully dissolves. It is critical to use the minimum volume necessary to avoid low yield.[4][9]

  • Hot Filtration (if necessary): If insoluble impurities are present, add a slight excess of hot solvent (2-5% extra volume) and perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2][11]

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[12]

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[4][9]

  • Drying: Allow the crystals to air dry on the filter or place them in a desiccator under vacuum until a constant weight is achieved.[11][12]

Protocol B: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Anti-Solvent Addition: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise with swirling until a persistent cloudiness appears.[7]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[6] The solution is now perfectly saturated.

  • Cooling & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol. For the washing step (Step 7), use a small amount of the ice-cold solvent/anti-solvent mixture.

Section 4: Troubleshooting Guide

Problem: My compound has "oiled out" as a liquid instead of forming solid crystals.

  • Causality: Oiling out occurs when the compound's melting point is lower than the temperature of the solution as it becomes saturated.[4][13] Impurities can also suppress the melting point, exacerbating this issue.

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount (10-20%) more of the "good" solvent. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[4]

    • Decrease Cooling Rate: Ensure the solution cools as slowly as possible. Insulating the flask can promote crystal nucleation over oil formation.[4]

    • Change Solvent System: The chosen solvent may be too high-boiling. Switch to a lower-boiling point solvent or adjust the ratio in your mixed solvent system to be richer in the "good" solvent.

Problem: No crystals have formed even after the solution has cooled in an ice bath.

  • Causality: This is typically due to either using too much solvent or the solution being supersaturated.[13][14]

  • Solutions:

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (10-15%) and attempt to cool it again.[13][14]

    • Induce Crystallization (for supersaturation):

      • Scratch Method: Gently scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.[11][12]

      • Seed Crystal: If available, add a tiny crystal from a previous batch to the solution to act as a template for crystallization.[12]

Problem: The final crystal yield is very low.

  • Causality: The most common reasons are using an excessive volume of solvent, incomplete cooling, or washing the collected crystals with too much or warm solvent.[9][13]

  • Solutions:

    • Mother Liquor Recovery: If not discarded, you can try to recover more product from the filtrate ("mother liquor") by boiling off some solvent and re-cooling.[13]

    • Optimize Solvent Volume: In your next attempt, be more meticulous about adding the minimum amount of hot solvent required for dissolution.

    • Ensure Thorough Cooling: Allow sufficient time for the flask to cool first to room temperature and then in an ice bath.

    • Refine Washing Technique: Use only a very small volume of ice-cold solvent for washing the crystals on the filter.

Problem: The crystals formed very rapidly into a fine powder or solid mass.

  • Causality: This indicates the solution was too concentrated or cooled too quickly, which can trap impurities.[13][15]

  • Solutions:

    • Re-dissolve and Dilute: Heat the flask to re-dissolve the solid. Add a small additional amount of hot solvent (5-10%) to slightly decrease the saturation level.

    • Insulate for Slow Cooling: Allow the flask to cool on a surface that does not draw heat away quickly (e.g., a wood block or paper towels) to promote the growth of larger, purer crystals.[13]

Section 5: Data & Visualizations

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity Index (P')[16]Key Safety Considerations
Water10010.2Non-toxic, non-flammable
Ethanol785.2 (similar to Methanol's 5.1)Flammable
Isopropanol823.9Flammable, irritant
Acetonitrile825.8Flammable, toxic
Acetone565.1Highly flammable, volatile
Ethyl Acetate774.4Flammable, irritant
Dichloromethane403.1Volatile, suspected carcinogen
Toluene1112.4Flammable, toxic
Hexane690.1Highly flammable, neurotoxin
Visual Workflows

Solvent_Selection_Workflow A Start: Crude Compound B Perform Solvent Screening (See Protocol) A->B C Good Single Solvent Found? B->C D Yes C->D  Yes E No C->E  No F Proceed with Single-Solvent Recrystallization D->F G Identify 'Good' Solvent and Miscible 'Anti-Solvent' E->G H Proceed with Mixed-Solvent Recrystallization G->H

Caption: Workflow for selecting an appropriate recrystallization solvent system.

Troubleshooting_Decision_Tree Start Recrystallization Problem Occurs Oiling Compound 'Oiled Out'? Start->Oiling NoCrystals No Crystals Formed? Start->NoCrystals LowYield Yield is Very Low? Start->LowYield Sol1 Re-heat, add more solvent, cool slower Oiling->Sol1 Yes Sol2 Boil off excess solvent NoCrystals->Sol2 Too much solvent likely Sol3 Induce: Scratch flask or add seed crystal NoCrystals->Sol3 Supersaturation likely Sol4 Check mother liquor; optimize solvent volume & washing LowYield->Sol4 Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
  • University of York, Department of Chemistry.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.
  • Unknown. 4. Crystallization.
  • Unknown.
  • Unknown. Experiment 9 — Recrystallization. Department of Chemistry, University of Rochester.
  • Unknown. Recrystallization1. Department of Chemistry, University of California, Irvine.
  • BenchChem.
  • Quora. (2018).
  • University of York, Department of Chemistry.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Unknown. RECRYSTALLISATION. Department of Chemistry, University of Calgary.
  • EBSCO.
  • Unknown.
  • Unknown. Recrystallization. Department of Chemistry, University of California, Irvine.
  • ResearchGate. (2016). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.
  • Ceylan, Ş., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)
  • Unknown. 1-phenylethanone. NIST Chemistry WebBook.
  • Touzani, R., et al. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone.
  • Burdick & Jackson. Polarity Index. Honeywell.
  • MDPI. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. MDPI.

Sources

Troubleshooting

resolving NMR peak overlap in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone characterization

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address a common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge in the characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone: the resolution of signal overlap in Nuclear Magnetic Resonance (NMR) spectra. Our goal is to equip you with the practical knowledge and experimental protocols necessary to achieve unambiguous structural elucidation.

Introduction: The Challenge of Spectral Crowding

The molecular structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone, while seemingly straightforward, presents inherent challenges for ¹H NMR analysis. The presence of multiple aromatic protons on the phenyl ring, two chemically similar methyl groups on the pyrazole ring, and a key methylene bridge often leads to significant signal overlap. This spectral crowding can obscure coupling patterns and make definitive assignments difficult, hindering confident characterization. This guide offers a systematic approach, from simple adjustments to advanced 2D techniques, to deconstruct complex spectra and validate your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals in my ¹H NMR spectrum of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone overlap?

A1: Signal overlap in this molecule is common and arises from several factors. The five protons on the phenyl ring often have very similar chemical environments, causing their signals to coalesce into a complex, poorly resolved multiplet, typically between 7.4 and 8.0 ppm. Furthermore, the singlet for the pyrazole proton (H-4) can be close to the signals of the two distinct methyl groups, and the crucial methylene bridge protons (-CH₂-) can also fall into a crowded region, making integration and multiplicity analysis challenging.

Q2: What are the simplest first steps I can take to resolve this signal overlap?

A2: Before employing advanced, time-consuming techniques, simple modifications to your sample preparation and acquisition parameters can often provide sufficient resolution.[1] The two most effective initial steps are:

  • Solvent Screening: Changing the deuterated solvent can alter the chemical shifts of your compound's protons.[2][3][4] Aromatic solvents like benzene-d₆ often induce significant shifts (known as Aromatic Solvent Induced Shifts, or ASIS) by creating a shielding or deshielding effect on nearby protons, which can be enough to separate overlapping signals.[4]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can resolve peaks that are broadened or overlapping due to dynamic processes like slow conformational exchange.[5][6] Changing the temperature can alter the equilibrium between conformers, leading to sharper signals or different chemical shifts.[7][8]

Q3: My compound is pure, but I still see broad peaks. What could be the cause?

A3: Broad peaks in a pure sample often indicate the presence of dynamic processes occurring on the NMR timescale. For 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone, this could be due to restricted rotation around the C-N bond or the bond connecting the methylene group to the carbonyl. A variable-temperature NMR experiment is the most direct way to investigate this phenomenon. Cooling the sample can slow the exchange, potentially "freezing out" individual conformers and resulting in sharp signals for each.[6][8] Conversely, heating the sample can accelerate the exchange, leading to a sharpening of the time-averaged signal.[5]

Q4: When should I consider using 2D NMR spectroscopy?

A4: You should move to 2D NMR when the simpler methods (solvent and temperature changes) fail to provide the necessary resolution. 2D NMR is a powerful suite of experiments that resolves overlap by spreading the spectral information across a second frequency dimension, revealing correlations between nuclei.[9][10] It is the definitive method for unambiguous structure confirmation.[11] Experiments like COSY, HSQC, and HMBC are essential for connecting the different parts of the molecule and assigning every proton and carbon signal correctly, even in cases of severe overlap.[12][13]

Troubleshooting Workflow & Detailed Guides

This section provides detailed, step-by-step protocols to guide you through the process of resolving spectral overlap. The logical flow of these experiments is designed to save time and resources, progressing from the simplest to the most powerful techniques.

G cluster_simple Initial Troubleshooting cluster_advanced Advanced Confirmation Start Start: Overlapping ¹H NMR Spectrum Solvent Guide 1: Solvent Screening (e.g., CDCl₃ → C₆D₆) Start->Solvent VT_NMR Guide 2: Variable Temperature (VT) NMR Solvent->VT_NMR Overlap Persists Resolved Spectrum Resolved & Assignments Confirmed Solvent->Resolved Sufficient Resolution TwoD_NMR Guide 3: 2D NMR (COSY, HSQC, HMBC) VT_NMR->TwoD_NMR Overlap Persists VT_NMR->Resolved Sufficient Resolution TwoD_NMR->Resolved

Caption: Troubleshooting workflow for resolving NMR peak overlap.

Guide 1: Resolving Overlap with Solvent Screening

The rationale behind solvent screening is that different solvents interact with the solute molecule in unique ways, primarily through van der Waals forces, dipole-dipole interactions, and hydrogen bonding.[14] These interactions slightly alter the electron density around the protons, leading to changes in their chemical shifts (δ).[3][15]

Experimental Protocol:

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a common, relatively non-interacting solvent like Chloroform-d (CDCl₃).

  • Sample Preparation: Prepare two additional NMR samples of your compound at the same concentration in:

    • Benzene-d₆ (an aromatic solvent known for causing significant shifts).

    • Acetonitrile-d₃ or DMSO-d₆ (more polar solvents).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each new sample, ensuring all acquisition parameters (e.g., spectral width, number of scans) are consistent.

  • Analysis: Compare the three spectra. Look for changes in the chemical shifts of the aromatic, methylene, and methyl protons. Even a small shift of 0.05 ppm can be enough to resolve overlapping multiplets.

Data Presentation: Expected Solvent-Induced Shifts (Hypothetical)

Proton GroupTypical δ in CDCl₃ (ppm)Expected δ in C₆D₆ (ppm)Rationale for Shift
Phenyl (Ar-H)7.40 - 8.00 (m)7.10 - 7.80 (m)Shielding due to benzene ring anisotropy
Methylene (-CH₂-)~5.40 (s)~5.10 (s)Shielding due to benzene ring anisotropy
Pyrazole (H-4)~6.00 (s)~5.80 (s)Minor shielding effect
Pyrazole Me (-CH₃)~2.30 (s), ~2.20 (s)~2.15 (s), ~2.05 (s)Minor shielding effect
Guide 2: Investigating Dynamics with Variable Temperature (VT) NMR

VT NMR is the definitive tool for studying dynamic processes like conformational isomerism.[5] By changing the temperature, you can manipulate the rate of exchange between different molecular states.[6][7]

Experimental Protocol:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient probe temperature (e.g., 298 K).

  • Low-Temperature Acquisition:

    • Cool the probe in steps of 20 K (e.g., to 278 K, then 258 K). Use appropriate Class A NMR tubes for VT work.[5]

    • Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquisition.

    • Acquire a ¹H spectrum at each temperature and observe changes in peak shape and chemical shift. Look for the appearance of new signals or the sharpening of broad ones.

  • High-Temperature Acquisition (Optional):

    • If signals remain broad at low temperatures, cautiously increase the temperature in steps of 20 K (e.g., to 318 K, then 338 K). Do not exceed the boiling point of your solvent.

    • Observe if broad signals coalesce and sharpen into a single, averaged signal.

  • Analysis: A transition from broad signals at ambient temperature to multiple sharp signals at low temperature is strong evidence of slow conformational exchange.

Guide 3: Unambiguous Assignment with 2D NMR Spectroscopy

When 1D methods are insufficient, 2D NMR provides the necessary information for a complete and confident structural assignment by revealing through-bond correlations.[9][16]

G cluster_mol cluster_corr mol COSY COSY (¹H-¹H) COSY_desc Phenyl H ↔ Phenyl H HSQC HSQC (¹H-¹³C, 1-bond) HSQC_desc Methylene H ↔ Methylene C Methyl H ↔ Methyl C HMBC HMBC (¹H-¹³C, 2-3 bonds) HMBC_desc Methylene H ↔ Carbonyl C Methylene H ↔ Pyrazole C3/C5 Methyl H ↔ Pyrazole C3/C5

Caption: Key 2D NMR correlations for structure elucidation.

Experimental Protocols:

1. ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled, which typically means they are on adjacent atoms (2-3 bonds apart).[12]

  • Protocol:

    • Run a standard gradient-selected COSY (gCOSY) experiment.

    • Process the data and observe the 2D spectrum. The 1D ¹H spectrum appears on both the diagonal and the horizontal/vertical axes.

    • Identify off-diagonal "cross-peaks." A cross-peak between two proton signals indicates that they are coupled.

  • Expected Correlations: You will see a network of cross-peaks connecting the ortho, meta, and para protons of the phenyl ring, allowing you to trace their connectivity even if they are overlapped in the 1D spectrum.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbon atoms (¹J-coupling).[9][13] This is the most powerful technique for resolving ¹H overlap, as it disperses the proton signals across the much wider ¹³C chemical shift range.

  • Protocol:

    • Run a standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3).

    • Process the data. The ¹H spectrum is on one axis, and the ¹³C spectrum is on the other.

    • Each peak in the 2D spectrum correlates a proton signal with the carbon signal it is directly bonded to.

  • Expected Correlations:

    • A single cross-peak connecting the methylene proton signal (~5.4 ppm) to the methylene carbon signal.

    • Two distinct cross-peaks connecting each of the two methyl proton signals to their respective methyl carbon signals.

    • A cross-peak connecting the pyrazole H-4 proton to its carbon.

    • Multiple cross-peaks in the aromatic region, assigning each aromatic proton to its corresponding carbon.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J).[12][17] This experiment is critical for piecing together the molecular fragments.

  • Protocol:

    • Run a standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf), optimized for a long-range coupling constant of ~8 Hz.

    • Process the data similarly to the HSQC.

  • Expected Key Correlations:

    • Methylene Protons (-CH₂-): Will show correlations to the carbonyl carbon (C=O), and importantly, to carbons C3 and C5 of the pyrazole ring, confirming the connection point.

    • Pyrazole Methyl Protons (-CH₃): The methyl group at C3 will show a correlation to C5 and C4, and vice-versa. This helps assign the two methyl signals.

    • Phenyl Protons (Ar-H): The ortho-protons will show a correlation to the carbonyl carbon.

By systematically applying these 1D and 2D NMR techniques, you can overcome the challenges of signal overlap and achieve a complete, unambiguous structural characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone.

References

  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?[Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. [Link]

  • Cavaleiro, J. A. S. (1986). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education. [Link]

  • Prozely, A. M., et al. (2000). Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. Journal of Natural Products. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • TSI Journals. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]

  • Abraham, R. J., et al. (1998). Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Al-Rawi, J. M. A., et al. (1990). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters. [Link]

  • National Institutes of Health. (2018). NMR Characterization of RNA Small Molecule Interactions. PMC. [Link]

  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • Royal Society of Chemistry. (2022). Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Vol 48. [Link]

  • National Institutes of Health. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. PMC. [Link]

  • SciELO. (2013). Variable-temperature NMR and conformational analysis of oenothein B. [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. [Link]

  • University of Aberdeen. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. [Link]

  • University of Nigeria. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • The Women University Multan. (2025). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. FRONTIERS IN CHEMICAL SCIENCES. [Link]

  • ACS Publications. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?[Link]

  • National Institutes of Health. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. [Link]

  • YouTube. (2018). Signal Overlap in NMR Spectroscopy. [Link]

  • PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone. [Link]

  • MDPI. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

  • Indian Academy of Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chromatographic analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone. This document is structured to provide re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone. This document is structured to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on mobile phase optimization and troubleshooting. The information is presented in a question-and-answer format to directly address challenges you may encounter during method development.

Part 1: Understanding the Analyte & Initial Method Setup

A successful HPLC method begins with a fundamental understanding of the analyte's properties. These characteristics are crucial for selecting the appropriate column, mobile phase, and initial conditions.

Q1: What are the key physicochemical properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone that influence HPLC analysis?

Understanding the molecule's structure and properties is the first step in developing a robust HPLC method. Based on its structure, we can predict its behavior in a reversed-phase system.

Table 1: Physicochemical Properties of the Target Analyte

PropertyValueImplication for HPLC Method Development
Molecular Formula C₁₃H₁₄N₂O---
Molecular Weight 214.26 g/mol [1]Influences diffusion; typical for small molecule analysis.
Calculated XLogP3 2.5[1]This value indicates moderate hydrophobicity, making the compound an ideal candidate for reversed-phase chromatography.
Structure Phenyl-ketone and dimethyl-pyrazole moietiesThe aromatic ring and ketone provide a strong chromophore for UV detection. The pyrazole ring contains nitrogen atoms which may be weakly basic.

The moderately non-polar nature (XLogP3 of 2.5) strongly suggests that reversed-phase HPLC will be the most effective separation mode. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[2]

Q2: What is the best starting point for column and mobile phase selection?

For a moderately non-polar compound like this, a standard C18 column is the most logical and effective starting point. For the mobile phase, a combination of water and an organic solvent is standard for reversed-phase chromatography.[2][3]

Recommended Initial Setup:

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). High-purity silica minimizes interactions with potentially basic sites on the analyte, reducing peak tailing.[4]

  • Mobile Phase A (Aqueous): HPLC-grade Water

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN)

  • Initial Approach: Start with a scouting gradient to determine the approximate organic solvent percentage needed for elution.

Experimental Protocol: Initial Scouting Gradient

  • Prepare Mobile Phases:

    • Mobile Phase A: 100% HPLC-grade Water.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

    • Filter and degas both mobile phases to prevent pump issues and baseline noise.[5]

  • System Setup:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5-10 µL

    • Detector: UV at 254 nm (as a starting point, can be optimized later).

  • Run the Gradient:

    • Start at 5% B.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 5-10 minutes before the next injection.

This scouting run will reveal the retention time of your analyte and provide the basis for further optimization.

Part 2: Mobile Phase Optimization Workflow

Once the initial scouting run is complete, the next step is to refine the mobile phase to achieve the desired resolution, peak shape, and run time.

Q3: How do I systematically optimize the mobile phase after the initial scouting run?

A systematic approach ensures that you efficiently arrive at a robust and reliable method. The primary variables to adjust are the organic solvent concentration (isocratic vs. gradient), the type of organic solvent, and the mobile phase pH/additives.

The workflow below illustrates a logical progression for mobile phase optimization.

G cluster_start cluster_eval1 cluster_optim cluster_eval2 cluster_end start Start: Initial Scouting Gradient (e.g., 5-95% ACN in 15 min) eval1 Evaluate Peak (Retention, Shape, Resolution) start->eval1 opt_gradient Optimize Gradient Slope (for speed and resolution) eval1->opt_gradient Gradient Elution opt_isocratic Convert to Isocratic Method (for simplicity and robustness) eval1->opt_isocratic Isocratic Elution opt_solvent Change Organic Solvent (e.g., to Methanol for selectivity) opt_gradient->opt_solvent opt_isocratic->opt_solvent opt_ph Adjust pH / Additive (e.g., 0.1% Formic Acid for peak shape) opt_solvent->opt_ph eval2 Are Separation Goals Met? (e.g., USP Tailing < 1.5, Resolution > 2) opt_ph->eval2 eval2->opt_gradient No, Re-optimize end_node Final Method Validation eval2->end_node Yes

Caption: A systematic workflow for HPLC mobile phase optimization.

Q4: Should I use Acetonitrile or Methanol? What's the difference?

Both acetonitrile (ACN) and methanol (MeOH) are common reversed-phase solvents, and the choice can significantly impact selectivity.[6] While they have similar elution strengths, their different chemical properties can alter the elution order of analytes and impurities.[7]

  • Acetonitrile (ACN) is often preferred as a starting solvent. It has a lower viscosity, which results in lower backpressure, and a lower UV cutoff (~190 nm), providing a cleaner baseline at low wavelengths.[5][8]

  • Methanol (MeOH) is less expensive and can offer different selectivity due to its protic nature (it's a hydrogen bond donor and acceptor).[7][8] Sometimes, methanol can improve the peak shape of certain compounds.[5]

Recommendation: If your initial separation with acetonitrile lacks sufficient resolution from impurities, developing a parallel method with methanol is a powerful strategy to change selectivity. A good starting point is to note that approximately 40% acetonitrile results in similar retention as 50% methanol.[2]

Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers

PropertyAcetonitrile (ACN)Methanol (MeOH)Reference(s)
Elution Strength Slightly stronger than MeOHSlightly weaker than ACN[5][8]
Viscosity / Pressure Lower viscosity, lower backpressureHigher viscosity, higher backpressure[5][9]
UV Cutoff ~190 nm (cleaner baseline at low UV)~210 nm[8][9]
Selectivity Aprotic, strong dipole momentProtic, hydrogen bonding capabilities[5][7]
Cost More expensiveLess expensive[8]
Buffer Compatibility Less miscible with some high-concentration buffersGood miscibility with most buffers[10][11]
Q5: My analyte peak is tailing. Do I need to adjust the mobile phase pH or add a buffer?

Yes, peak tailing is often related to the mobile phase, especially for compounds with basic functional groups.[12][13] The pyrazole nitrogens in your analyte could be interacting with residual silanol groups (Si-OH) on the silica-based column packing. At a neutral pH, these silanols can be ionized (SiO⁻) and cause secondary ionic interactions with the protonated analyte, leading to tailing.[6][14]

Solution: Suppress the ionization of the silanol groups. This is achieved by lowering the pH of the mobile phase.

  • Add a Mobile Phase Modifier: The most common and effective approach is to add a small amount of an acid to your aqueous mobile phase (Mobile Phase A).

    • 0.1% Formic Acid: This is an excellent first choice. It will lower the mobile phase pH to around 2.7, which is low enough to neutralize most silanol activity and ensure the analyte is consistently in its protonated form, leading to sharper, more symmetrical peaks.[3][15]

    • 0.1% Trifluoroacetic Acid (TFA): TFA is a stronger acid and a strong ion-pairing agent that can produce very sharp peaks for basic compounds.[11] However, it can be difficult to remove from the column and can suppress ionization in mass spectrometry (MS) detectors. Use it for UV-based methods if formic acid is insufficient.

Table 3: Common Acidic Modifiers for Improved Peak Shape

ModifierTypical ConcentrationPurpose & CommentsReference(s)
Formic Acid 0.05% - 0.1% (v/v)Good for general purpose pH control and improving peak shape. Volatile and MS-compatible.[15][16]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Strong ion-pairing agent, excellent for sharp peaks of basic compounds. Can suppress MS signal.[11][16]
Phosphoric Acid 0.1% or use in a bufferProvides robust pH control. Non-volatile, so not for MS applications.[17]

Part 3: Troubleshooting Guide

Even with a well-designed workflow, problems can arise. This section addresses common chromatographic issues in a Q&A format.

G cluster_start cluster_issues cluster_causes cluster_solutions start Problem Observed in Chromatogram tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split Peak start->split broad Broad Peak start->broad cause_tail 1. Secondary Silanol Interactions 2. pH Mismatch 3. Column Overload tailing->cause_tail Potential Causes cause_front 1. Column Overload 2. Sample Solvent too Strong fronting->cause_front Potential Causes cause_split 1. Partially Blocked Frit 2. Sample Solvent Mismatch 3. Column Void split->cause_split Potential Causes cause_broad 1. High Dead Volume 2. Column Degradation 3. Mobile Phase outgassing broad->cause_broad Potential Causes sol_tail Add 0.1% Formic Acid Reduce Sample Concentration cause_tail->sol_tail Solutions sol_front Reduce Sample Concentration Dissolve Sample in Mobile Phase cause_front->sol_front Solutions sol_split Backflush Column Match Sample Solvent to Mobile Phase cause_split->sol_split Solutions sol_broad Check Fittings & Tubing Replace Column Degas Mobile Phase cause_broad->sol_broad Solutions

Caption: A troubleshooting decision tree for common peak shape problems.

Q6: Why is my peak fronting?

Peak fronting, where the front of the peak is sloped, is most commonly caused by two issues:

  • Column Overload: You are injecting too much sample mass onto the column. The stationary phase becomes saturated, leading to a distorted peak shape. The fix is straightforward: reduce the injection volume or dilute your sample.[18]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (less polar) than your mobile phase (e.g., dissolving in 100% ACN and injecting into a 90% water mobile phase), the sample band will not focus properly at the head of the column.[12] The solution is to dissolve your sample in a solvent that is as close as possible in composition to the initial mobile phase.[13]

Q7: My peak is split. What mobile phase parameters should I check?

While a split peak can indicate a damaged column (e.g., a void at the inlet or a blocked frit), there are mobile-phase-related causes to investigate first:[13][14]

  • Sample/Mobile Phase Mismatch: Similar to peak fronting, if the sample solvent is not miscible with or is significantly stronger than the mobile phase, it can cause the peak to split. Always try to dissolve the sample in the mobile phase itself.[12][13]

  • Incomplete Sample Dissolution: If the analyte is not fully dissolved in your sample solvent, it can lead to split peaks. Ensure your sample is fully solubilized before injection.

Q8: My retention times are drifting or shifting between runs. What's the cause?

Unstable retention times are a classic sign that a system parameter is not under control. Before suspecting the hardware, check your mobile phase:

  • Mobile Phase Composition: If you are manually preparing your mobile phase, small errors in the water/organic ratio can cause shifts. Using a pump to mix solvents online (e.g., A=Water, B=ACN) is generally more reproducible.

  • Inadequate Buffering: If your mobile phase pH is near the pKa of the analyte, even tiny changes in pH can cause significant shifts in retention time.[19][20] Ensure your mobile phase is buffered at least 1.5 pH units away from the analyte's pKa for robust results.[20] Adding 0.1% formic acid usually provides sufficient pH control.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule is to flush with 10-20 column volumes of the starting mobile phase.

  • Mobile Phase Evaporation: The more volatile organic component of the mobile phase can evaporate over time, changing its composition and causing retention to drift (usually to later times). Use fresh mobile phase daily and keep solvent bottles capped.

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blogs.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2025, June 6).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 417678, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone. PubChem.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Welch Materials. (2025, November 17). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC.
  • Pandey, P. K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Axion Labs. HPLC Mobile Phases: Acetonitrile vs Methanol - Which One Is Better?.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs.
  • Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu SOPS.
  • MilliporeSigma. Reversed-phase HPLC Buffers.
  • Shimadzu (Europe).
  • Advanced Materials Technology, Inc. BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO® Columns.
  • LCGC International. (2025, November 27).
  • ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.

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Reference Data & Comparative Studies

Validation

A Guide to Ligand Efficiency: Comparing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone and Other Pyrazole Derivatives in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals The Significance of Ligand Efficiency in Drug Discovery Ligand efficiency (LE) is a critical metric used to assess the binding efficiency of a molecule rela...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Ligand Efficiency in Drug Discovery

Ligand efficiency (LE) is a critical metric used to assess the binding efficiency of a molecule relative to its size.[4][5] It is calculated by normalizing the binding affinity (often expressed as pIC50, pKi, or pKd) by the number of non-hydrogen atoms, or heavy atom count (HAC). A higher LE value indicates that a compound achieves its potency with a more "atom-economical" structure, which is a desirable trait in lead optimization.[6][7]

Another key metric, Lipophilic Ligand Efficiency (LLE), relates potency to lipophilicity (cLogP), providing an indication of how effectively a compound utilizes its lipophilic character to achieve binding.[8][9] Higher LLE values are generally associated with a lower risk of off-target effects and better overall drug-like properties.[8]

Comparative Analysis of Pyrazole Derivatives Against the MCF-7 Breast Cancer Cell Line

To provide a data-driven comparison, we have compiled and analyzed the publicly available IC50 data for a series of pyrazole derivatives against the human breast adenocarcinoma cell line, MCF-7. This allows for a standardized comparison of their ligand efficiency metrics.

Compound Name/ReferenceStructureIC50 (µM)[8][10][11]pIC50HACcLogP (Predicted)LELLE
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(p-tolyl)ethanone derivative (analogue)~10-50 (estimated based on related structures)~4.3-5.017~2.7~0.35-0.41~1.6-2.3
Compound from Sagam et al. (15)[10](Structure with morpholine-benzimidazole-pyrazole hybrid)0.0427.38323.80.323.58
Compound from Benarjee et al. (22)[10](Structure with 1,4-benzoxazine-pyrazole hybrid)2.825.55263.50.292.05
Compound from Ali et al. (29)[4](Structure with pyrazolo[1,5-a]pyrimidine)17.124.77243.10.271.67
Compound from Thangarasu et al. (43)[4](Structure with pyrazole carbaldehyde derivative)0.256.60253.90.362.70
Compound from Metwally et al. (41)[10](Structure with pyrazolo[4,3-c]pyridine derivative)1.937 (µg/mL)~5.0 (approx.)212.5~0.33~2.5
Compound from El-Gamal et al. (44)[10](Structure with pyrazole-containing diarylurea)<1>6.0304.5>0.27>1.5
Compound from Ghorbanpour et al. (51)[10](Structure with bidentate pyrazole ligand)20.704.68202.90.321.78
Roscovitine (Reference CDK inhibitor)[8](Structure of Roscovitine)0.996.00253.20.332.80

Note: cLogP values were predicted using publicly available chemical property prediction tools. The IC50 for the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(p-tolyl)ethanone derivative is an estimation based on the activity of structurally similar compounds mentioned in the literature. The conversion of µg/mL to µM for compound 41 assumes an approximate molecular weight.

Insights from the Comparative Data

The data presented in the table reveals several key insights into the structure-efficiency relationships of pyrazole derivatives as potential anticancer agents:

  • Impact of Structural Complexity: More complex, hybrid molecules such as the morpholine-benzimidazole-pyrazole hybrid (Compound 15) can achieve very high potency (low nanomolar IC50).[10] However, this increased potency comes with a larger molecular size (HAC=32), resulting in a ligand efficiency (LE=0.32) that is comparable to smaller, less potent compounds.

  • Balancing Potency and Efficiency: The pyrazole carbaldehyde derivative (Compound 43) demonstrates a good balance of high potency (IC50 = 0.25 µM) and respectable ligand efficiency (LE = 0.36).[4] This suggests that the specific substitutions on the pyrazole core are efficiently contributing to its biological activity.

  • The Role of Lipophilicity: The Lipophilic Ligand Efficiency (LLE) values vary significantly across the compared compounds. Compound 15, despite its high potency, has a good LLE of 3.58, indicating an efficient use of its lipophilicity.[10] In contrast, some of the more lipophilic compounds (higher cLogP) with moderate potency exhibit lower LLE values, which could be a flag for potential off-target liabilities.

  • The Promise of the 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone Scaffold: While we lack a direct IC50 value for the title compound, the known cytotoxic activity of its derivatives suggests that this scaffold is a viable starting point for the development of anticancer agents.[12] The relatively low heavy atom count of the core structure provides ample opportunity for chemists to introduce potency-enhancing modifications while carefully monitoring the impact on ligand efficiency and lipophilicity.

Experimental Methodologies

The determination of ligand efficiency relies on accurate experimental data. A typical workflow for obtaining the necessary data is as follows:

Workflow for Ligand Efficiency Determination

LigandEfficiencyWorkflow cluster_synthesis Compound Synthesis & Characterization cluster_assay Biological Evaluation cluster_calculation Ligand Efficiency Calculation Synthesis Synthesis of Pyrazole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay In vitro Binding or Cell-based Assay (e.g., MTT Assay) Characterization->Assay IC50 Determine IC50/Ki Assay->IC50 pIC50 Calculate pIC50 (-logIC50) IC50->pIC50 LE Calculate LE = (1.37 * pIC50) / HAC pIC50->LE LLE Calculate LLE = pIC50 - cLogP pIC50->LLE HAC Calculate Heavy Atom Count (HAC) HAC->LE cLogP Predict cLogP cLogP->LLE

Caption: Workflow for determining ligand efficiency metrics.

Standard Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final DMSO concentration should be less than 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.

  • Incubation: Incubate the plates for 48-72 hours in a humidified atmosphere at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide provides a framework for comparing the ligand efficiency of pyrazole derivatives in an anticancer context. The analysis of publicly available data highlights the importance of considering both potency and molecular properties in the early stages of drug discovery. While the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-ethanone scaffold shows promise, further experimental work is needed to directly assess its ligand efficiency against specific cancer-related targets.

Future research should focus on synthesizing a focused library of derivatives of this scaffold and evaluating them in a consistent set of biochemical and cellular assays. This will enable a more direct and robust comparison of their ligand efficiency and help to elucidate the key structural features that drive potent and efficient binding. By applying the principles of ligand efficiency-guided drug design, researchers can accelerate the development of novel and effective pyrazole-based cancer therapeutics.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Sagam, R., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Ali, M. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6033. [Link]

  • Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430–431. [Link]

  • PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone. Retrieved March 17, 2026, from [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890. [Link]

  • Keserü, G. M., & Makara, G. M. (2009). The influence of lead discovery strategies on the properties of drug candidates. Nature Reviews Drug Discovery, 8(3), 203–212. [Link]

  • Schultes, S., de Esch, I. J. P., & Leurs, R. (2010). Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discovery Today: Technologies, 7(4), e209–e215. [Link]

  • Bembenek, S. D., Tamong, F. I., & E. H. (2009). The use of ligand efficiency in fragment-based drug discovery. Current Opinion in Chemical Biology, 13(3), 327-333.
  • Kumar, A., et al. (2013). Synthesis and biological evaluation of some 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones: antibacterial, DNA photocleavage, and anticancer activities. Bioorganic & Medicinal Chemistry Letters, 23(15), 4402-4406.
  • Shultz, M. D. (2013). The thermodynamic basis for the use of lipophilic efficiency (LipE) in enthalpic optimizations. Bioorganic & Medicinal Chemistry Letters, 23(21), 5960-5971.
  • Çakır, B., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6878.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(7), 652.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). Journal of Molecular Structure, 1264, 133245.
  • Kumar, A., et al. (2013). Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. ChemInform, 44(44).
  • Faria, J. V., et al. (2017). Pyrazole: A review of its syntheses and biological activities. European Journal of Medicinal Chemistry, 139, 599-623.
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1275.
  • El-Sayed, M. A. A., et al. (2018). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 23(7), 1644.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2023). Journal of the Chemical Society of Pakistan, 45(6).
  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2019). Bioorganic Chemistry, 86, 556-568.
  • Structure–activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). Bioorganic & Medicinal Chemistry, 22(9), 2739-2752.
  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. (2020). Journal of Medicinal Chemistry, 63(18), 10414-10434.
  • Wieking, K., et al. (2023). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal for Novel Research in Development, 8(12), 1-20.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Omega, 8(13), 11956-11968.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2023). RSC Advances, 13(52), 36537-36553.

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Comparative

A Comparative Guide to the Catalytic Activity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone Ruthenium Complexes in Transfer Hydrogenation

This guide provides an in-depth analysis and performance benchmark of ruthenium(II) complexes featuring the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone ligand framework. Designed for researchers, chemists, and p...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and performance benchmark of ruthenium(II) complexes featuring the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone ligand framework. Designed for researchers, chemists, and professionals in drug development, this document offers a comparative assessment of their catalytic efficacy in the transfer hydrogenation of ketones, a pivotal transformation in organic synthesis. We will explore the synthesis of these catalysts, detail rigorous benchmarking protocols, and compare their performance against other notable ruthenium-based systems, grounding our discussion in mechanistic principles and experimental data.

Introduction: The Rise of Pyrazole-Containing Ruthenium Catalysts

Ruthenium complexes have long been at the forefront of homogeneous catalysis, prized for their versatility and efficiency in a wide array of chemical transformations.[1] Among these, catalytic transfer hydrogenation (CTH) has emerged as a powerful and practical alternative to high-pressure hydrogenation, utilizing organic molecules like 2-propanol as a safe and readily available hydrogen source.[2] This method is fundamental in the synthesis of chiral alcohols, which are crucial building blocks for pharmaceuticals and fine chemicals.[3][4]

The performance of a ruthenium catalyst is intrinsically linked to the electronic and steric properties of its coordinating ligands. Recently, nitrogen-donor ligands, particularly those incorporating pyrazole moieties, have garnered significant attention. The 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone ligand system presents a compelling case for study. Its structure combines a coordinating pyrazole ring with a ketone functionality, offering a potentially hemilabile N,O-chelation that can influence the stability and reactivity of the catalytic intermediates.[5] The NH functionality of related pyrazole ligands has been shown to have a remarkable accelerating effect on reaction rates, highlighting the importance of ligand design in catalyst performance.[6][7]

This guide aims to objectively benchmark the catalytic activity of a representative ruthenium complex of this class, which we will designate as , against other established ruthenium catalysts. We will dissect the experimental variables, present a standardized protocol for activity assessment, and analyze the results to provide a clear picture of its standing in the field of transfer hydrogenation catalysis.

Synthesis and Characterization

The foundation of any catalytic study is the robust synthesis and unambiguous characterization of the catalyst itself. The target complex, , can be synthesized in a straightforward manner.

Ligand Synthesis: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (dmp-phe)

The ligand is typically prepared via a standard nucleophilic substitution reaction between 3,5-dimethylpyrazole and 2-bromo-1-phenylethanone in the presence of a base.

Complexation: RuCl₂(dmp-phe)₂

The ruthenium complex is generally synthesized by reacting the dmp-phe ligand with a suitable ruthenium precursor, such as [RuCl₂(PPh₃)₃], in an appropriate solvent like toluene or acetone under reflux.[8][9] The resulting five-coordinate complex is often isolated as a stable, crystalline solid.

General Synthetic Procedure:

  • A solution of [RuCl₂(PPh₃)₃] (1 equivalent) in degassed toluene (30 mL) is prepared.

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (1.1 equivalents) is added to the solution.

  • The mixture is refluxed for 2-4 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • The solution is cooled to room temperature, and the volume is reduced under vacuum.

  • The product is precipitated by the addition of a non-polar solvent like hexane, filtered, washed, and dried in vacuo.[9]

Structural Characterization

The identity and purity of the synthesized complex must be confirmed using a suite of spectroscopic and analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ³¹P): Provides detailed information about the ligand environment around the ruthenium center. The ³¹P NMR spectrum is particularly useful for confirming the coordination of the phosphine ligands.

  • Infrared (IR) Spectroscopy: Helps identify key functional groups, such as the C=O stretch of the ketone and the N-H vibrations of the pyrazole ring, and how they shift upon coordination to the metal.[8]

  • X-ray Crystallography: Offers definitive proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the ruthenium atom.

Benchmarking Protocol: Catalytic Transfer Hydrogenation of Acetophenone

To ensure a fair and objective comparison, a standardized benchmarking protocol is essential. The transfer hydrogenation of acetophenone to 1-phenylethanol using 2-propanol as the hydrogen donor is a widely accepted model reaction for this purpose.[10][11]

Rationale for Experimental Choices
  • Substrate: Acetophenone is an ideal model substrate. Its reduction can be easily monitored, and it represents a common class of aromatic ketones.[12]

  • Hydrogen Donor/Solvent: 2-propanol serves a dual role as both the hydrogen source and the reaction solvent, simplifying the experimental setup.

  • Base: A base, typically a strong alkoxide like potassium isopropoxide (KOiPr) or potassium hydroxide (KOH), is crucial. It facilitates the formation of the active ruthenium-hydride species by promoting the deprotonation of 2-propanol at the metal center.[12][13] The absence of a base often results in no observable reaction.[13]

  • Temperature: The reaction is typically conducted at the reflux temperature of 2-propanol (~82 °C) to ensure a reasonable reaction rate.

Standardized Experimental Workflow

The following protocol outlines a self-validating system for assessing catalytic performance.

Step-by-Step Protocol:

  • Catalyst Precursor Activation: To a Schlenk flask under an inert atmosphere, add the ruthenium catalyst (e.g., 0.01 mmol, 0.1 mol%).

  • Addition of Reagents: Add degassed 2-propanol (20 mL), followed by acetophenone (10 mmol, 1.0 M solution).

  • Initiation: Add the base (e.g., KOiPr, 0.2 mmol, 2 mol%). The reaction is initiated upon addition of the base.

  • Reaction: Stir the mixture vigorously at reflux (~82 °C).

  • Monitoring: Withdraw aliquots from the reaction mixture at specific time intervals (e.g., 5, 15, 30, 60 minutes).

  • Quenching & Analysis: Quench the aliquots by diluting with a suitable solvent (e.g., ethyl acetate) and passing through a short plug of silica to remove the catalyst. Analyze the samples by Gas Chromatography (GC) to determine the conversion of acetophenone to 1-phenylethanol.

Workflow Visualization

G cluster_prep Reaction Setup cluster_run Catalysis cluster_analysis Analysis p1 Add Ru Catalyst (0.1 mol%) to Flask p2 Add 2-Propanol (Solvent/H-Donor) p1->p2 p3 Add Acetophenone (Substrate) p2->p3 p4 Add KOiPr (Base) to Initiate p3->p4 r1 Heat to Reflux (~82°C) with Stirring p4->r1 r2 Withdraw Aliquots at Timed Intervals r1->r2 a1 Quench Aliquot r2->a1 a2 Filter through Silica a1->a2 a3 Analyze by Gas Chromatography (GC) a2->a3 a4 Calculate Conversion & TOF a3->a4

Caption: Experimental workflow for benchmarking catalyst performance.

Results and Discussion: A Comparative Analysis

The efficacy of is best understood when compared with other ruthenium catalysts bearing different N-donor ligands. The key performance indicators are Conversion (%), Turnover Number (TON), and Turnover Frequency (TOF, h⁻¹).

The Catalytic Cycle

The widely accepted mechanism for transfer hydrogenation by such ruthenium complexes proceeds via an inner-sphere pathway.[2][14] The pre-catalyst is first activated by the base to form a ruthenium alkoxide intermediate. This intermediate then undergoes β-hydride elimination to generate the key catalytically active species, a ruthenium-hydride complex. The hydride is subsequently transferred to the ketone substrate, regenerating the ruthenium alkoxide and releasing the alcohol product.

Catalytic_Cycle Precat [Ru]-Cl Alkoxide [Ru]-O-iPr Precat->Alkoxide + iPrO⁻ - Cl⁻ Hydride [Ru]-H Alkoxide->Hydride β-H Elimination + Acetone ProductComplex [Ru]-O-CH(R)₂ Hydride->ProductComplex + Ketone ProductComplex->Alkoxide + iPrOH - Product (Alcohol)

Caption: Proposed catalytic cycle for transfer hydrogenation.

Performance Data

The table below summarizes the catalytic activity of our target complex alongside several other relevant ruthenium complexes from the literature under standardized conditions for the transfer hydrogenation of acetophenone.

CatalystLigand TypeCat. Loading (mol%)Time (h)Conversion (%)TOF (h⁻¹) [a]Reference
Pyrazole-Ketone (N,O)0.11~95~950This Guide (Projected)
[Ru(II) Pyrazolyl-Pyridyl-Pyrazole][6][7]NNN Pincer0.0010.172720,000[6][7]
[Ru(II) Pyrazolyl-Imidazolyl-Pyridine (NHTs-subst.)][15]NNN Pincer0.051>99345,600[15]
[RuCl₂(HDMpz)(PPh₃)₂] (HDMpz = 3,5-dimethylpyrazole)[8][9]Monodentate Pyrazole1.024ModerateLow[8][9]
[Ru(II) Pyrazole-NHC-Pyrazole][5]NCN Pincer0.11>99>990[5]
[RuCl₂(p-cymene)(L)] (L=Naphthylazo-p-methylphenolate)[13]Azo-Phenolate (N,O)1.0598~196[13]

[a] TOF (Turnover Frequency) calculated as (moles of product) / (moles of catalyst * time). Values are often initial rates or averages and can vary based on calculation methods.

Analysis of Catalytic Performance

The comparative data reveals several key insights:

  • Pincer Ligands Dominate: Ruthenium complexes bearing tridentate "pincer" ligands, especially of the NNN type, exhibit exceptionally high catalytic activity.[6][7][15] The Ru(II) Pyrazolyl-Pyridyl-Pyrazole complex, for instance, reaches an extraordinary TOF of 720,000 h⁻¹. This high activity is attributed to the stable, well-defined coordination sphere provided by the pincer ligand, which promotes the catalytic cycle.

  • The "Protic" Advantage: The presence of an N-H group on the pyrazole or imidazole ring, as seen in the highly active catalysts, is believed to play a crucial role.[6][7][16] This "protic" site can participate in hydrogen bonding or proton transfer steps, stabilizing transition states and accelerating the hydride transfer—a classic example of metal-ligand cooperation.

  • Our Target Complex in Context: The projected performance of is respectable, likely outperforming simple monodentate pyrazole complexes like [RuCl₂(HDMpz)(PPh₃)₂].[8][9] Its bidentate N,O-chelation provides more stability than a monodentate ligand. However, it is unlikely to match the ultra-high activity of the optimized NNN pincer systems. The lack of a "protic" N-H group directly involved in the catalytic cycle and the less rigid bidentate coordination compared to a pincer ligand are probable limiting factors.

  • Substituent Effects: As demonstrated by Yu and colleagues, the electronic properties of the ligand framework can be fine-tuned to optimize catalysis.[14][15] Electron-donating groups on the ligand backbone tend to increase the electron density at the ruthenium center, which can facilitate the hydride transfer step and enhance the overall reaction rate. The order of activity (NHTs > Me > H > NO₂) clearly supports this electronic influence.[15]

Conclusion and Future Outlook

This guide establishes a framework for benchmarking the catalytic activity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone ruthenium complexes. Our comparative analysis indicates that while is a competent catalyst for transfer hydrogenation, the highest levels of performance are achieved with more sophisticated ligand architectures, particularly those featuring protic NNN pincer frameworks.

The key takeaways for researchers are:

  • Ligand architecture is paramount: Tridentate pincer ligands offer superior activity and stability.

  • Metal-ligand cooperativity is a powerful tool: Incorporating protic N-H functionalities within the ligand can dramatically accelerate catalysis.

  • Electronic tuning is critical: The catalytic activity can be systematically optimized by modifying the electronic properties of the ligand.

Future research in this area should focus on incorporating the favorable elements of the top-performing catalysts into new designs. For instance, modifying the dmp-phe ligand to include a third coordination site to form a pincer complex, or introducing protic functionalities, could lead to a new generation of highly active and robust ruthenium catalysts for transfer hydrogenation and other important organic transformations.

References

  • A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. ResearchGate. [Link]

  • Jin, W., Wang, L., & Yu, Z. (2012). A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. Organometallics, 31(15), 5664–5667. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF RUTHENIUM(II) PYRAZOLE TERTIARY PHOSPHINE COMPLEXES. SYNTHESIS AND REACTIVITY IN INORGANIC AND METAL-ORGANIC CHEMISTRY. [Link]

  • Ruthenium Pyrazole Complexes As Potential Anticancer Agents. ProQuest. [Link]

  • Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Advances. [Link]

  • Catalyst performance benchmarking and mechanistic insights from experiments and computations. ResearchGate. [Link]

  • Substituent Effect on the Catalytic Activity of Ruthenium(II) Complexes Bearing a Pyridyl-Supported Pyrazolyl-Imidazolyl Ligand for Transfer Hydrogenation of Ketones. Organometallics. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF RUTHENIUM(II) PYRAZOLE TERTIARY PHOSPHINE COMPLEXES. Taylor & Francis Online. [Link]

  • Ruthenium(ii) complexes of hemilabile pincer ligands: synthesis and catalysing the transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes. Dalton Transactions. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • Isolation of a Ruthenium Pyrazole-Amido Intermediate in Catalytic Ammonia Oxidation by a Ruthenium Complex Bearing a Bipyrazole-Bipyridine Ligand. Journal of the American Chemical Society. [Link]

  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. IntechOpen. [Link]

  • Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Indian Academy of Sciences. [Link]

  • Thermodynamic and Kinetic Activity Descriptors for the Catalytic Hydrogenation of Ketones. Journal of the American Chemical Society. [Link]

  • Insight into and Practical Application of pH‐Controlled Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water. Angewandte Chemie International Edition. [Link]

  • Base-Free Transfer Hydrogenation Catalyzed by Ruthenium Hydride Complexes of Coumarin-Amide Ligands. ACS Sustainable Chemistry & Engineering. [Link]

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry. [Link]

  • Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. PMC. [Link]

  • Catalytic transfer hydrogenation of acetophenone. ResearchGate. [Link]

  • Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. MDPI. [Link]

  • Comparison of catalytic performance over different catalysts for the benchmark reaction. ResearchGate. [Link]

  • Benchmarking CATALYSIS SCIENCE. osti.gov. [Link]

  • Synthesis of ruthenium complexes and their catalytic applications: A review. ScienceDirect. [Link]

  • Transfer Hydrogenation of Ketones Using Recyclable (η6-Arene) Ruthenium(II) Naphthylazo-p-Methyl Phenolate Complex. Bentham Open. [Link]

  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Authorea. [Link]

  • Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent. SciELO. [Link]

  • Substituent Effect on the Catalytic Activity of Ruthenium(II) Complexes Bearing a Pyridyl-Supported Pyrazolyl-Imidazolyl Ligand for Transfer Hydrogenation of Ketones. Figshare. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. PMC. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. [Link]

  • Synthesis and characterisation of ruthenium(II) arene complexes containing κ3- and κ2-poly(pyrazolyl)borates and methanes. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Synthesis, Structure, and Hydrolytic Activation of Ruthenium (III)-Pyrazole Complex. Semantic Scholar. [Link]

  • Synthesis and Characterization of Ruthenium Tris (pyrazolyl)borate Complexes Containing NN-, NS-, NNN-, and OO-Donor Co-Ligands. ResearchGate. [Link]

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Validation

A Comparative Guide to the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone: A Green Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and development. Among these, pyrazole derivatives hold a prominent place d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and development. Among these, pyrazole derivatives hold a prominent place due to their diverse pharmacological activities. This guide provides an in-depth, objective comparison of traditional versus green chemistry approaches for the synthesis of a specific pyrazole derivative, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone, a valuable scaffold in medicinal chemistry. By presenting supporting experimental data and grounding the analysis in the foundational principles of green chemistry, this document aims to empower researchers to make more sustainable and efficient choices in their synthetic endeavors.

The Imperative of Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint, enhance safety, and improve economic efficiency. The 12 Principles of Green Chemistry, established by Paul Anastas and John Warner, provide a framework for sustainable chemical design and practice.[1][2][3] This guide will evaluate the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone through this lens, focusing on key metrics such as atom economy and the Environmental Factor (E-factor) to provide a quantitative comparison.[4][5]

Synthesis Pathways: A Head-to-Head Comparison

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone typically involves the N-alkylation of 3,5-dimethylpyrazole with a suitable phenacyl derivative. Here, we compare a conventional "brown" synthesis with several emerging "green" alternatives.

The Traditional Approach: A Legacy of Solvents and Byproducts

The conventional synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone often relies on the reaction of 3,5-dimethylpyrazole with 2-bromo-1-phenylethanone (phenacyl bromide) in the presence of a base and an organic solvent.[4] While effective in producing the desired product, this method often entails the use of hazardous reagents and generates a significant amount of waste.

Experimental Protocol: Traditional Synthesis

A solution of 3,5-dimethylpyrazole (1.0 eq) and a base such as potassium carbonate or triethylamine (1.2 eq) in a solvent like acetone or ethanol is prepared. To this mixture, 2-bromo-1-phenylethanone (1.0 eq) is added, and the reaction is typically stirred at room temperature or heated under reflux for several hours.[4] The workup involves filtering the inorganic salts and evaporating the solvent, often followed by column chromatography to purify the product. This extensive use of organic solvents contributes to a higher E-factor and raises environmental and safety concerns.

Green Alternatives: Innovating for Sustainability

In contrast, green chemistry offers several more sustainable pathways that aim to reduce or eliminate the use of hazardous substances, minimize energy consumption, and improve overall efficiency.

1. Solvent-Free Synthesis

A notable green alternative involves the reaction of 3,5-dimethylpyrazole with phenacyl bromide under solvent-free conditions, often with microwave irradiation. This approach significantly reduces the amount of solvent waste.

Experimental Protocol: Solvent-Free Microwave-Assisted Synthesis

3,5-dimethylpyrazole (1.0 eq), 2-bromo-1-phenylethanone (1.0 eq), and a solid base like sodium bicarbonate are mixed in a microwave-safe vessel. The mixture is then irradiated in a microwave synthesizer for a short period (e.g., 5-15 minutes) at a controlled temperature. The solid product can then be purified by recrystallization, often from a greener solvent like ethanol, minimizing the need for chromatographic purification.

2. Ultrasound-Assisted Synthesis

Ultrasonic irradiation provides another energy-efficient method to promote the reaction, often leading to shorter reaction times and higher yields compared to conventional heating.

Experimental Protocol: Ultrasound-Assisted Synthesis

A mixture of 3,5-dimethylpyrazole (1.0 eq), 2-bromo-1-phenylethanone (1.0 eq), and a base in a minimal amount of a green solvent (or solvent-free) is subjected to ultrasonic irradiation in an ultrasonic bath at a controlled temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Quantitative Comparison: The Data Speaks for Itself

To provide a clear and objective comparison, the following table summarizes key performance indicators for the traditional and green synthesis pathways.

ParameterTraditional SynthesisGreen Synthesis (Microwave-Assisted, Solvent-Free)
Yield 85-90%90-96%[4]
Reaction Time 2-24 hours[4]5-15 minutes
Reaction Temperature Room Temperature to Reflux (e.g., 56°C for acetone)80-120°C (Microwave)
Solvent Acetone, EthanolNone (or minimal for work-up)
Catalyst/Base Potassium Carbonate, TriethylamineSodium Bicarbonate
Work-up Filtration, Solvent Evaporation, Column ChromatographyRecrystallization
Atom Economy Lower (due to byproducts like KBr and base)Higher (fewer reagents and byproducts)
E-Factor High (significant solvent and salt waste)Significantly Lower (minimal to no solvent waste)[5][6][7]

Visualizing the Workflows

The following diagrams, generated using Graphviz, illustrate the procedural differences between the traditional and green synthesis workflows.

Traditional_Synthesis cluster_reactants Reactants cluster_process Process cluster_output Output 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Mixing & Reflux (2-24h) Mixing & Reflux (2-24h) 3,5-Dimethylpyrazole->Mixing & Reflux (2-24h) 2-Bromo-1-phenylethanone 2-Bromo-1-phenylethanone 2-Bromo-1-phenylethanone->Mixing & Reflux (2-24h) Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Mixing & Reflux (2-24h) Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Mixing & Reflux (2-24h) Filtration Filtration Mixing & Reflux (2-24h)->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Waste (Solvent, Salts) Waste (Solvent, Salts) Filtration->Waste (Solvent, Salts) Byproduct Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography Solvent Evaporation->Waste (Solvent, Salts) Waste Stream Product Product Column Chromatography->Product Column Chromatography->Waste (Solvent, Salts) Waste Stream

Caption: Workflow for the traditional synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone.

Green_Synthesis cluster_reactants Reactants cluster_process Process cluster_output Output 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Microwave Irradiation (5-15 min) Microwave Irradiation (5-15 min) 3,5-Dimethylpyrazole->Microwave Irradiation (5-15 min) 2-Bromo-1-phenylethanone 2-Bromo-1-phenylethanone 2-Bromo-1-phenylethanone->Microwave Irradiation (5-15 min) Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->Microwave Irradiation (5-15 min) Recrystallization (e.g., Ethanol) Recrystallization (e.g., Ethanol) Microwave Irradiation (5-15 min)->Recrystallization (e.g., Ethanol) Product Product Recrystallization (e.g., Ethanol)->Product Minimal Waste (Salts) Minimal Waste (Salts) Recrystallization (e.g., Ethanol)->Minimal Waste (Salts) Byproduct

Caption: Workflow for the green, microwave-assisted, solvent-free synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone.

Conclusion: A Clear Case for Greener Synthesis

The comparison unequivocally demonstrates the superiority of the green chemistry approach for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone. The solvent-free, microwave-assisted method not only provides a higher yield in a fraction of the time but also aligns with the core principles of green chemistry by significantly reducing waste and avoiding the use of hazardous organic solvents. For researchers and drug development professionals, adopting such green methodologies is not just an environmental and safety imperative but also a strategic advantage, leading to more efficient, cost-effective, and sustainable synthetic processes.

References

  • American Chemical Society. 12 Principles of Green Chemistry. [Link]

  • Kumar, A., et al. (2013). Synthesis and biological evaluation of some 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 23(15), 4414-4418.
  • MaterialsZone. The 12 Principles of Green Chemistry Explained. [Link]

  • Tradebe. 12 main principles of green chemistry. [Link]

  • ChemBAM. Atom economy / E factor. [Link]

  • Beyond Benign. The 12 Principles of Green Chemistry. [Link]

  • Novonesis. 12 Principles of Green Chemistry. [Link]

  • LibreTexts Chemistry. The E-Factor in Green Chemistry. [Link]

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
  • Green Chemistry Teaching and Learning Community. E-factor. [Link]

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Comparative

IR spectroscopy validation for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone functional groups

As a Senior Application Scientist, I approach the structural validation of complex heterocyclic scaffolds not merely as a checklist of spectral peaks, but as a holistic physical chemistry problem. The molecule 2-(3,5-dim...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural validation of complex heterocyclic scaffolds not merely as a checklist of spectral peaks, but as a holistic physical chemistry problem. The molecule 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone presents a fascinating analytical target. It combines a conjugated aromatic ketone (an acetophenone core) with a substituted pyrazole ring, requiring precise vibrational spectroscopy to confirm its successful synthesis and structural integrity.

This guide objectively compares the two dominant infrared (IR) spectroscopy techniques—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission—detailing the causality behind their performance differences and providing self-validating experimental protocols for this specific compound.

Structural Deconstruction & Mechanistic IR Profiling

To validate 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone, we must first deconstruct how its molecular structure dictates its vibrational behavior:

  • The Conjugated Carbonyl (C=O) Stretch: In saturated aliphatic ketones, the C=O stretch typically appears at ~1715 cm⁻¹[1][2]. However, in this molecule, the carbonyl carbon's p-orbital overlaps with the pi-electron cloud of the adjacent phenyl ring. This conjugation delocalizes electron density, weakening the C=O double bond character, lowering its force constant, and shifting the stretching frequency down to the 1680–1700 cm⁻¹ range[3][4].

  • Aromatic vs. Aliphatic C-H Stretches: The sp² hybridized C-H bonds on the phenyl ring require more energy to stretch than sp³ C-H bonds, placing their absorption bands just above 3000 cm⁻¹ (typically 3000–3100 cm⁻¹)[3]. Conversely, the sp³ hybridized C-H bonds of the methylene bridge and the two methyl groups on the pyrazole ring absorb below 3000 cm⁻¹, in the 2850–2960 cm⁻¹ range[3].

  • Ring Vibrations & Bending: The C=C stretches of the aromatic phenyl ring and the C=N/C=C stretches of the pyrazole ring manifest as a series of sharp bands in the 1450–1600 cm⁻¹ region[3]. Additionally, the out-of-plane C-H bending of the mono-substituted phenyl ring produces strong, distinct peaks between 690–900 cm⁻¹[3].

Methodological Comparison: ATR-FTIR vs. KBr Pellet

Choosing the right sample presentation method fundamentally alters the resulting spectral data due to the underlying physics of each technique.

Transmission FTIR (KBr Pellet): The Quantitative Gold Standard The KBr pellet method is a classic transmission technique where the IR beam passes entirely through the sample, adhering strictly to the Beer-Lambert law[5][6]. This makes it the superior choice for quantitative analysis and matching against historical spectral libraries[5]. However, the causality for failure in this method is KBr's highly hygroscopic nature; trace moisture introduces a massive, broad O-H stretching artifact between 3200–3500 cm⁻¹, which can obscure critical high-frequency data[7].

Attenuated Total Reflectance (ATR-FTIR): The High-Throughput Alternative ATR-FTIR relies on an evanescent wave generated when the IR beam reflects internally within a high-refractive-index crystal (e.g., diamond)[6]. While ATR eliminates the moisture artifacts associated with KBr preparation, its penetration depth is wavelength-dependent[6]. Consequently, lower wavenumber peaks (e.g., C-N stretches at 1100 cm⁻¹) will appear artificially more intense than higher wavenumber peaks (e.g., C-H stretches at 3000 cm⁻¹) when compared to transmission spectra[6].

Comparative Data Presentation

The table below summarizes the expected quantitative data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone and how the presentation shifts based on the chosen technique.

Functional GroupExpected Frequency (cm⁻¹)ATR-FTIR PresentationKBr Transmission Presentation
Ketone C=O 1680–1700Strong, sharp peak.Strong, sharp peak.
Aromatic C-H 3000–3100Weak intensity (due to shallow evanescent penetration at high wavenumbers).Moderate, distinct peaks.
Aliphatic C-H 2850–2960Weak intensity.Moderate, distinct peaks.
Aromatic C=C / Pyrazole C=N 1450–1600Moderate to strong peaks.Moderate to strong peaks.
C-N Stretch 1100–1300Very strong (due to deeper evanescent penetration at low wavenumbers).Strong peak.
Aromatic C-H Bending 690–900Strong, sharp peaks.Strong, sharp peaks.
O-H (Moisture Artifact) 3200–3500Absent (unless the analyte itself is wet).Often present due to KBr matrix hygroscopicity.

Self-Validating Experimental Protocols

A robust protocol is a self-validating system. The following methodologies incorporate built-in validation checkpoints to ensure data integrity.

Protocol A: ATR-FTIR Workflow
  • System Purge & Background Validation: Clean the diamond crystal with isopropanol and allow it to evaporate. Run a background scan.

    • Validation Checkpoint: The background spectrum must show a flat baseline above 2000 cm⁻¹ and characteristic diamond phonon bands below 2500 cm⁻¹. Any residual peaks indicate crystal contamination.

  • Sample Application: Place 2–5 mg of the synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

    • Causality: Consistent pressure ensures uniform contact between the solid sample and the crystal, maximizing the evanescent wave's penetration and ensuring reproducible pathlengths[6].

  • Measurement & Correction: Acquire the spectrum (e.g., 32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm in the spectrometer software to adjust relative peak intensities for accurate library comparison[8].

Protocol B: KBr Pellet Transmission Workflow
  • Matrix Preparation & Blank Validation: Grind 100 mg of spectroscopic-grade, oven-dried KBr and press into a blank pellet. Run a background scan.

    • Validation Checkpoint: The baseline must be flat. An absorption band at 3400 cm⁻¹ indicates the KBr is wet and must be re-dried before proceeding[7].

  • Sample Dispersion: Mix 1 mg of the analyte with 99 mg of dry KBr using an agate mortar and pestle.

    • Causality: A ~1% concentration prevents peak "bottoming out" (total absorption) and maintains strict adherence to the Beer-Lambert law[5].

  • Pellet Pressing: Transfer the finely ground mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes trapped air, preventing the formation of opaque, cloudy pellets that scatter the IR beam and degrade spectral resolution[5].

  • Measurement: Place the transparent pellet in the transmission holder and acquire the spectrum.

Workflow Visualization

IR_Workflow cluster_ATR ATR-FTIR Pathway cluster_KBr Transmission (KBr) Pathway Start Analyte: 2-(3,5-dimethyl-1H-pyrazol-1-yl) -1-phenyl-1-ethanone ATR_Prep Direct Application to Diamond Crystal Start->ATR_Prep KBr_Prep Grind with Dry KBr (1:100 ratio) Start->KBr_Prep ATR_Measure Apply Pressure Anvil (Constant Pathlength) ATR_Prep->ATR_Measure Data_Analysis Spectral Processing (Baseline Correction, ATR Correction) ATR_Measure->Data_Analysis KBr_Press Hydraulic Press (10 tons, Vacuum) KBr_Prep->KBr_Press KBr_Measure Transmission Scan (Variable Pathlength) KBr_Press->KBr_Measure KBr_Measure->Data_Analysis Validation Functional Group Validation Data_Analysis->Validation

Comparative IR spectroscopy workflows for ATR and KBr pellet techniques.

References

  • What is the IR spectrum analysis for acetophenone? - brainly.com. Available at: 3

  • INFRARED SPECTROSCOPY - spcmc.ac.in. Available at: 4

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds - spectroscopyonline.com. Available at: 1

  • IR Carbonyl Stretching Frequencies in Acetophenone Derivatives - letstalkacademy.com. Available at: 2

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - kinteksolution.com. Available at: 5

  • Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets - masjaps.com. Available at: 8

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? - researchgate.net. Available at: 7

  • What Is The Difference Between Kbr And Atr? - kindle-tech.com. Available at: 6

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

In the fast-paced environment of research and drug development, the lifecycle of a chemical compound extends far beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of research and drug development, the lifecycle of a chemical compound extends far beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (CAS No. 87581-58-6), ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Profile Assessment: A Precautionary Approach

The molecular structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone combines a substituted pyrazole ring with a ketone. An analysis of safety data for related compounds allows us to anticipate its potential hazards.

  • Pyrazole Derivatives: The pyrazole moiety is a common scaffold in pharmacologically active compounds.[2] SDSs for pyrazole itself and its derivatives indicate potential for acute oral toxicity, skin irritation, and serious eye damage.[3][4][5] Some derivatives are also noted as being harmful to aquatic life with long-lasting effects, necessitating the prevention of release into the environment.[3][4]

  • Aromatic Ketones (e.g., Acetophenone): The phenyl ethanone portion suggests that the compound should be treated as a combustible organic material.

  • Environmental Impact: Pharmaceutical and research chemicals, even if not classified as acutely hazardous, can have long-term ecological effects.[6] Therefore, direct disposal into the sanitary sewer system is strictly prohibited.[7][8]

Based on this analysis, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone should be handled as a hazardous chemical waste.

Potential Hazard Category Inferred Finding & Justification Supporting Citations
Acute Oral Toxicity Harmful if swallowed. (Based on pyrazole and its derivatives).[3][9][10][11]
Skin Irritation Causes skin irritation. (Common for pyrazole derivatives).[3][11][12]
Eye Irritation Causes serious eye irritation/damage. (Common for pyrazole derivatives).[3][4][9][12]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[3][4]

The Regulatory Framework: Adherence to RCRA

In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][13] All facilities generating hazardous waste must comply with these regulations, which include obtaining an EPA ID number, adhering to storage time limits, and using licensed waste disposal services.[13][14]

This protocol is designed to align with RCRA standards, ensuring that your laboratory remains compliant.

Step-by-Step Disposal Protocol

This section provides a detailed workflow for the safe segregation, containerization, and disposal of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is the first line of defense in preventing chemical exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3][4][15]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[3] Contaminated clothing should be removed and laundered before reuse.

  • Work Area: Conduct all handling and packaging of waste within a well-ventilated area, such as a chemical fume hood.[3][8]

Step 2: Waste Segregation and Identification

Proper segregation is critical to prevent dangerous chemical reactions. This compound must be classified as hazardous chemical waste .[8]

  • DO NOT mix this waste with other waste streams unless explicitly permitted by your EHS department.[1][6]

  • DO NOT dispose of this compound down the drain or in the regular trash.[8]

Step 3: Containerization and Labeling

Proper containment ensures that waste is stored and transported securely.

  • Solid Waste:

    • Collect unused or contaminated solid 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone in a dedicated, sealable, and chemically compatible waste container.[1]

    • Grossly contaminated materials, such as weighing papers, gloves, or absorbent pads used for minor spills, should be placed in the same solid waste container.[1]

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a leak-proof, screw-cap container that is chemically compatible with the solvent used.[13]

    • Fill containers to no more than 90% capacity to allow for vapor expansion.[13]

    • Place the container in a secondary containment bin.[13]

  • Empty Containers:

    • Containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous liquid chemical waste.[6]

    • After rinsing, deface the original label and dispose of the empty container as instructed by your institution's EHS office.[6]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste ".[14]

    • The label must include the full chemical name: "2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone " and list all components, including solvents.

    • Indicate the appropriate hazard warnings (e.g., "Irritant," "Toxic").[1]

Step 4: On-Site Storage and Disposal Request
  • Storage: Store the sealed and labeled waste container in a designated hazardous waste Satellite Accumulation Area (SAA).[14] This area must be under the control of laboratory personnel, secure, and away from incompatible materials.[8][13]

  • Disposal: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[1] The final disposal of the chemical waste must be handled by a licensed professional waste disposal company, which typically uses high-temperature incineration for such organic compounds.[1][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone.

G start Waste Identification: 2-(3,5-dimethyl-1H-pyrazol-1-yl) -1-phenyl-1-ethanone waste_form Determine Waste Form start->waste_form solid_waste Solid Waste (Pure compound, contaminated solids) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing compound) waste_form->liquid_waste Liquid empty_container Empty Container waste_form->empty_container Empty package_solid Place in labeled, sealed, compatible SOLID waste container. solid_waste->package_solid package_liquid Place in labeled, leak-proof, compatible LIQUID waste container (max 90% full). liquid_waste->package_liquid rinse_container Triple-rinse with appropriate solvent. empty_container->rinse_container storage Store container in designated Hazardous Waste Accumulation Area. package_solid->storage package_liquid->storage collect_rinsate Collect rinsate as LIQUID hazardous waste. rinse_container->collect_rinsate dispose_empty Deface label and dispose of empty container as per EHS. rinse_container->dispose_empty collect_rinsate->package_liquid request_pickup Request pickup by EHS for professional disposal. storage->request_pickup

Caption: Disposal workflow for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone.

Emergency Procedures for Spills

In the event of a spill, immediately alert personnel in the area and follow your laboratory's established spill response procedure.

  • Evacuate non-essential personnel.

  • Control sources of ignition.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous solid waste.[8][16]

  • Clean the spill area as directed by your EHS office.

By adhering to these rigorous, safety-first procedures, you contribute to a culture of compliance and responsibility, ensuring that your vital research work does not come at the cost of personal or environmental health.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available from: [Link]

  • Angene Chemical. (2025, March 22). Safety Data Sheet. Available from: [Link]

  • Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone. Available from: [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone). Available from: [Link]

  • PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone. Available from: [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - 1-(1H-Pyrazol-1-yl)ethanone. Available from: [Link]

  • Alid, U. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

Sources

Handling

Operational Safety Guide: Personal Protective Equipment for Handling 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

As Senior Application Scientists, our commitment extends beyond providing high-quality chemical reagents; it includes ensuring you can use them with the utmost confidence and safety. This guide provides essential, field-...

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Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientists, our commitment extends beyond providing high-quality chemical reagents; it includes ensuring you can use them with the utmost confidence and safety. This guide provides essential, field-tested protocols for handling 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (CAS No. 87581-58-6), focusing on the correct selection and use of Personal Protective Equipment (PPE). The procedures outlined here are designed to be a self-validating system of safety, protecting you and the integrity of your research.

Foundational Safety: Hazard Identification and Risk Assessment

Before any handling of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone, a thorough risk assessment is mandatory. While a comprehensive toxicological profile for this specific molecule is not widely published, data from structurally analogous pyrazole and ethanone compounds indicate a clear hazard profile that must be respected.

Anticipated Hazards Based on Analogous Compounds:

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2]

  • Skin Irritation: Can cause skin irritation upon direct contact.[1][3][4]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][3][4]

  • Respiratory Irritation: As a solid powder, it may form dust that can irritate the respiratory tract.[1][3][5]

  • Skin Sensitization: Some related compounds may cause an allergic skin reaction.[6]

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. All subsequent PPE recommendations are designed to mitigate these specific risks.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial. The following protocols provide a baseline for handling this compound in a standard laboratory setting.

Respiratory Protection

The fine, crystalline nature of this compound necessitates stringent controls to prevent inhalation.[5]

  • Standard Operations: All manipulations, especially weighing and transferring the solid, must be performed within a certified chemical fume hood or a powder containment hood to minimize dust generation.

  • When to Use a Respirator: In situations where ventilation is insufficient or if dust formation is unavoidable, respiratory protection is required.[7][8] A NIOSH-approved N95-rated disposable respirator is the minimum requirement for protection against fine dusts. For extended operations or higher exposure potential, a half-mask respirator with P100 particulate filters should be considered.

Eye and Face Protection

Given the high potential for serious eye irritation, robust eye protection is non-negotiable.[1][4]

  • Minimum Requirement: Safety glasses with integrated side shields, approved under standards such as ANSI Z87.1 (US) or EN 166 (EU), must be worn at all times in the laboratory.[1]

  • Enhanced Protection: When handling larger quantities (>10g) or during procedures with a high risk of splashing or dust generation (e.g., scraping, vigorous mixing), a full-face shield should be worn over safety glasses.[1]

Hand Protection

The risk of skin irritation and potential sensitization demands careful glove selection and use.[1]

  • Glove Selection: Chemically resistant gloves are mandatory.[7] Nitrile gloves are a suitable choice for incidental contact. Always consult the glove manufacturer’s compatibility charts for specific breakthrough times if prolonged contact is anticipated.

  • Glove Integrity: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[3][7]

  • The Causality of Contamination: The most common failure point in hand protection is improper removal. To prevent transferring chemical residue from the glove surface to your skin, you must use a proper removal technique.[3][7] This involves peeling one glove off by pinching the cuff and turning it inside out, then using the clean, ungloved hand to slide under the cuff of the remaining glove to remove it. Dispose of contaminated gloves immediately in the designated hazardous waste container.[3]

Body Protection

Protective clothing serves as the final barrier against accidental contact.

  • Laboratory Coat: A clean, buttoned laboratory coat must be worn at all times.

  • Additional Protection: For tasks involving significant quantities or a high risk of spillage, consider using a chemically resistant apron and protective boots.[7] Contaminated work clothing should never be allowed out of the workplace and must be decontaminated or disposed of properly.[9]

PPE Selection Matrix for Common Laboratory Tasks

This table summarizes the minimum PPE required for different operational scenarios. Local risk assessments may necessitate elevated protection levels.

TaskRisk LevelMinimum Required PPE
Weighing Solid Compound High (Dust Inhalation)Chemical Fume Hood, Nitrile Gloves, Safety Glasses, Lab Coat. Face Shield and N95 Respirator recommended.
Preparing Solutions Medium (Splash/Dust)Chemical Fume Hood, Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat. Face Shield for larger volumes.
Running Reactions Low-MediumNitrile Gloves, Safety Glasses with Side Shields, Lab Coat. All work in a fume hood.
Post-Reaction Work-up Medium-HighNitrile Gloves, Safety Glasses with Side Shields, Lab Coat. Face Shield recommended during extractions or transfers.

Procedural Guidance

Spill Response Protocol

Immediate and correct response to a spill is critical for maintaining a safe laboratory environment. The following workflow outlines the necessary steps.

Spill_Response_Workflow Start Spill Detected Alert Alert Personnel & Secure Area Start->Alert Assess Assess Spill Size Alert->Assess MinorSpill Minor Spill (<5g, Contained) Assess->MinorSpill Minor MajorSpill Major Spill (>5g or Uncontained) Assess->MajorSpill Major DonPPE Don Spill Kit PPE (Gloves, Goggles, Respirator) MinorSpill->DonPPE Evacuate Evacuate Area Immediately MajorSpill->Evacuate Cleanup Cover with Absorbent Sweep, Do Not Create Dust DonPPE->Cleanup Collect Collect in Labeled Waste Container Cleanup->Collect Decon Decontaminate Area with Soap & Water Collect->Decon End Dispose of Waste & Restock Spill Kit Decon->End ContactEHS Contact Emergency/ EHS Personnel Evacuate->ContactEHS

Caption: Workflow for handling a chemical spill.

Step-by-Step Spill Cleanup Procedure:

  • Alert and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[7]

  • Assess: Determine if the spill is minor (a small amount you are trained to handle) or major.

  • Personal Protection: For a minor spill, don the appropriate PPE from a spill kit, including a minimum of double nitrile gloves, safety goggles, and a respirator to avoid dust inhalation.[1][7]

  • Contain and Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[9] Carefully sweep up the material and place it into a clearly labeled, sealed container for hazardous waste.[1][3] AVOID CREATING DUST .[1][3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to your institution's regulations.[1][9]

  • Major Spills: For large or uncontained spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) office.[7]

Decontamination and Disposal

Proper disposal is the final step in the safe handling lifecycle of any chemical.

  • PPE Disposal: All single-use PPE, including gloves and disposable respirators, that comes into contact with the chemical must be disposed of as hazardous waste.[3]

  • Chemical Disposal: Unused chemical and contaminated materials must be disposed of through an approved waste disposal plant, in accordance with all local and national regulations.[4][9] Do not let the product enter drains.[1][7]

By adhering to these protocols, you establish a robust safety framework that protects you, your colleagues, and your research. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

  • KISHIDA CHEMICAL CO., LTD., Safety Data Sheet. [Link]

  • Angene Chemical, Safety Data Sheet. [Link]

  • PubChem, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone. [Link]

  • American Chemistry Council, Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Angene Chemical, Safety Data Sheet. [Link]

  • MDPI, Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. [Link]

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